Technical Documentation Center

1-(But-3-yn-1-yl)-3,3-difluoropiperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(But-3-yn-1-yl)-3,3-difluoropiperidine

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Value of Fluorinated Piperidines and Terminal Alkynes

An In-depth Technical Guide to 1-(But-3-yn-1-yl)-3,3-difluoropiperidine: Synthesis, Characterization, and Applications in Drug Discovery This guide provides a comprehensive technical overview of 1-(but-3-yn-1-yl)-3,3-dif...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(But-3-yn-1-yl)-3,3-difluoropiperidine: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-(but-3-yn-1-yl)-3,3-difluoropiperidine, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. Although specific literature on this exact molecule is not publicly available, this document constructs a robust scientific profile based on established principles of organic synthesis, spectroscopic analysis, and the well-documented roles of its constituent moieties: the 3,3-difluoropiperidine scaffold and the terminal alkyne functional group.

The piperidine ring is a "privileged structure" in medicinal chemistry, appearing in a vast number of approved drugs due to its favorable physicochemical properties and ability to interact with biological targets.[1] The strategic introduction of fluorine atoms into organic molecules can profoundly influence their properties, including:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug candidate.

  • Basicity (pKa) Modulation: The electron-withdrawing nature of fluorine atoms can lower the pKa of the piperidine nitrogen, which can be crucial for optimizing a compound's ionization state at physiological pH, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Conformational Control: Fluorine substitution can influence the conformational preferences of the piperidine ring, which can be exploited to enhance binding affinity to a target protein.[2]

The 3,3-difluoro substitution pattern, in particular, offers a gem-difluoro motif that provides a significant metabolic block without introducing a new chiral center.

Complementing the fluorinated core, the N-(but-3-yn-1-yl) substituent introduces a terminal alkyne. This functional group is of immense value in modern drug discovery for several reasons:

  • Bio-orthogonal Chemistry: Terminal alkynes are key components in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent "click" reaction.[3][] This reaction's high efficiency, specificity, and biocompatibility allow for the rapid synthesis of compound libraries and the conjugation of molecules to biomolecules or surfaces.[5][6]

  • Structural Rigidity: The linear geometry of the alkyne can introduce conformational rigidity, which can be advantageous in locking a molecule into a bioactive conformation.[7][8]

  • Target Interactions: The electron-rich triple bond can participate in various non-covalent interactions with biological targets.[]

Thus, 1-(but-3-yn-1-yl)-3,3-difluoropiperidine emerges as a versatile building block, combining the ADME-enhancing properties of a difluoropiperidine with the synthetic versatility of a terminal alkyne.

Synthesis and Purification

A plausible and efficient synthesis of 1-(but-3-yn-1-yl)-3,3-difluoropiperidine is via the direct N-alkylation of 3,3-difluoropiperidine. The hydrochloride salt of 3,3-difluoropiperidine is commercially available and can be used as the starting material after free-basing or by using an excess of a suitable base in the reaction.[10]

Proposed Synthetic Route: N-Alkylation

The most direct approach involves the reaction of 3,3-difluoropiperidine with a suitable 4-carbon electrophile containing a terminal alkyne, such as 4-bromobut-1-yne or 4-iodobut-1-yne, in the presence of a non-nucleophilic base.

Synthetic_Workflow A 3,3-Difluoropiperidine (or its HCl salt) C 1-(But-3-yn-1-yl)-3,3-difluoropiperidine A->C B 4-Bromobut-1-yne B->C reagents Base (e.g., K₂CO₃, Et₃N) Solvent (e.g., DMF, ACN) Room Temp to 60°C reagents->C

Caption: Proposed synthetic workflow for 1-(But-3-yn-1-yl)-3,3-difluoropiperidine.

Detailed Experimental Protocol: Synthesis

Materials:

  • 3,3-Difluoropiperidine hydrochloride (1 eq)[10]

  • 4-Bromobut-1-yne (1.1 eq)

  • Potassium carbonate (K₂CO₃, 3 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with 3,3-difluoropiperidine hydrochloride, add anhydrous DMF and anhydrous potassium carbonate. The K₂CO₃ will both neutralize the HCl salt and act as the base for the alkylation reaction.

  • Stir the suspension vigorously at room temperature for 30 minutes.

  • Add 4-bromobut-1-yne dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.[11]

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Detailed Experimental Protocol: Purification

The crude product can be purified using standard techniques. Given the basic nature of the piperidine nitrogen, an acid-base extraction can be an effective initial purification step, followed by column chromatography for high purity.[12]

Protocol 1: Acid-Base Extraction

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate.

  • Extract the organic solution with 1 M aqueous HCl. The basic product will move to the aqueous phase as its hydrochloride salt.

  • Wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and basify by the slow addition of 2 M NaOH until the pH is >12.

  • Extract the now basic aqueous layer with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate to yield the partially purified product.[12]

Protocol 2: Flash Column Chromatography

  • Prepare a silica gel column.

  • Determine a suitable eluent system using TLC (e.g., a gradient of ethyl acetate in hexanes, potentially with a small amount of triethylamine to prevent peak tailing).

  • Dissolve the crude or partially purified product in a minimal amount of the eluent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Analyze the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-(but-3-yn-1-yl)-3,3-difluoropiperidine.[13][14]

Physicochemical and Spectroscopic Properties

The following properties are predicted based on the chemical structure.

Physicochemical Data
PropertyPredicted ValueSource/Method
Molecular Formula C₉H₁₃F₂N-
Molecular Weight 173.20 g/mol -
Appearance Colorless to pale yellow oil or low-melting solidBased on similar N-alkylpiperidines
Predicted LogP ~2.0 - 2.5Sum of fragmental contributions
Predicted pKa ~7.0 - 8.0Lowered from piperidine (~11) due to fluorine atoms[3]
Predicted Spectroscopic Data

Structural confirmation would be achieved through a combination of NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

¹H NMR (400 MHz, CDCl₃):

  • δ ~2.8-3.0 ppm (m, 2H): Protons on C2 of the piperidine ring.

  • δ ~2.5-2.7 ppm (m, 4H): Protons on C6 of the piperidine ring and the N-CH₂ of the butyl chain.

  • δ ~2.3-2.4 ppm (m, 2H): Protons on the CH₂ adjacent to the alkyne.

  • δ ~2.0-2.2 ppm (m, 2H): Protons on C4 of the piperidine ring.

  • δ ~1.9-2.0 ppm (t, 1H): Terminal alkyne proton (C≡C-H).

  • δ ~1.8-1.9 ppm (m, 2H): Protons on C5 of the piperidine ring.

¹³C NMR (101 MHz, CDCl₃):

  • δ ~123 (t, J(C-F) ≈ 240-250 Hz): C3 of the piperidine ring (gem-difluoro carbon).

  • δ ~82 ppm (s): Quaternary alkyne carbon (N-CH₂-CH₂-C≡CH).

  • δ ~69 ppm (s): Terminal alkyne carbon (C≡CH).

  • δ ~55-60 ppm (t, J(C-F) ≈ 20-25 Hz): C2 and C4 of the piperidine ring.

  • δ ~50-55 ppm (s): C6 of the piperidine ring.

  • δ ~50-55 ppm (s): N-CH₂ of the butyl chain.

  • δ ~25-30 ppm (t, J(C-F) ≈ 5-10 Hz): C5 of the piperidine ring.

  • δ ~15-20 ppm (s): CH₂ adjacent to the alkyne.

¹⁹F NMR (376 MHz, CDCl₃):

  • A single, complex multiplet is expected in the range of δ -90 to -110 ppm , characteristic of gem-difluoro groups on a cyclohexane-like ring.[15][16] The broad chemical shift range of ¹⁹F NMR makes it an excellent tool for confirming the presence of fluorine.

Mass Spectrometry (ESI-MS):

  • Predicted [M+H]⁺: m/z 174.11

  • Characteristic Fragmentation: Under tandem MS (MS/MS), fragmentation would likely involve cleavage of the butynyl side chain and ring-opening fragmentation patterns characteristic of piperidines.[17][18]

Applications in Drug Discovery and Chemical Biology

1-(But-3-yn-1-yl)-3,3-difluoropiperidine is not just a molecule but a versatile platform for creating novel chemical entities.

Library Synthesis via Click Chemistry

The terminal alkyne serves as a reactive handle for CuAAC reactions with a wide array of organic azides. This allows for the rapid generation of diverse libraries of 1,2,3-triazole-containing compounds. The triazole ring itself is a valuable pharmacophore, often acting as a bioisostere for an amide bond but with improved metabolic stability.[][19]

Click_Chemistry_Application A 1-(But-3-yn-1-yl)-3,3-difluoropiperidine C Diverse Library of 1,2,3-Triazole Products A->C B Organic Azide (R-N₃) B->C reagents Cu(I) Catalyst (e.g., CuSO₄, Na-Ascorbate) reagents->C

Caption: Application in library synthesis via Cu(I)-catalyzed click chemistry.

Fragment-Based Drug Discovery (FBDD)

This molecule can be considered a "3D fragment" for use in FBDD screening campaigns. The 3,3-difluoropiperidine core provides a desirable three-dimensional architecture often missing in traditional fragment libraries.[20] If a hit is identified, the alkyne provides a vector for synthetic elaboration to improve potency and selectivity.

Chemical Probes and Bioconjugation

The alkyne allows for the molecule to be "clicked" onto reporter tags (e.g., fluorophores, biotin) or attached to larger biomolecules. This is useful for creating chemical probes to study biological systems or for targeted drug delivery applications.[5]

Safety and Handling

While specific toxicity data for 1-(but-3-yn-1-yl)-3,3-difluoropiperidine is unavailable, precautions should be based on the parent compound, piperidine, and its derivatives.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][21]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[22]

  • Toxicity: Piperidine and its derivatives are generally considered toxic and can cause skin and respiratory irritation.[21][23] Assume the target compound has similar hazards.

This guide provides a robust framework for the synthesis, characterization, and application of 1-(but-3-yn-1-yl)-3,3-difluoropiperidine. Its unique combination of a metabolically stable, pKa-modulating fluorinated core and a synthetically versatile terminal alkyne makes it a highly valuable building block for the next generation of therapeutics.

References

  • Wang, Q., Chan, T. R., Hilgraf, R., Fokin, V. V., Sharpless, K. B., & Finn, M. G. (2003). Bioconjugation by copper(I)-catalyzed azide-alkyne [3 + 2] cycloaddition. Journal of the American Chemical Society, 125(11), 3192–3193. Available at: [Link]

  • de Souza, M. V. N., & de Almeida, M. V. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1279–1286. Available at: [Link]

  • Gelin, M., & Giraud, A. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. Available at: [Link]

  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF. Available at: [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Available at: [Link]

  • Zhang, W., & Chen, X. (2020). Biosynthesis of alkyne-containing natural products. RSC Chemical Biology, 1(6), 444-458. Available at: [Link]

  • SBLCore. (2024). Piperidine - SAFETY DATA SHEET. Available at: [Link]

  • A Recent Concept of Importance: Click Chemistry. (2024). Pharmaceutical and Chemical an Biological Research, 2(2), 1-10. Available at: [Link]

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of piperidine from multi-reactions of the starting material.... Available at: [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(39), 8569-8575. Available at: [Link]

  • Shit, S., Choudhury, C., & Saikia, A. K. (2023). Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. Organic & Biomolecular Chemistry, 22(3), 541-545. Available at: [Link]

  • Hou, J., Liu, J., & Wu, Y. (2012). The impact of click chemistry in medicinal chemistry. Expert Opinion on Drug Discovery, 7(6), 489-501. Available at: [Link]

  • International Labour Organization. (n.d.). ICSC 0317 - PIPERIDINE. Available at: [Link]

  • ChemBK. (2024). but-3-en-1-ylbenzene. Available at: [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of Medicinal Chemistry, 57(23), 9819-9844. Available at: [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of But-3-en-1-yl radical (CAS 2154-62-3). Available at: [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Available at: [Link]

  • PubChem. (n.d.). 3-Butyn-1-yl chloroformate. Available at: [Link]

  • Dalling, J. M., & Fürstner, A. (2022). Total Synthesis of epi-Tetradehydrohalicyclamine B. Molecules, 30(7), 2907. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Butyn-3-yl radical (CAS 3315-42-2). Available at: [Link]

  • Szcześniak, M., Staszewska-Krajewska, O., & Jończyk, A. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3356. Available at: [Link]

  • Malz, F., & Jancke, H. (2005). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. Available at: [Link]

  • University of Potsdam. (n.d.). 19Flourine NMR. Available at: [Link]

  • Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (2020). ChemMedChem, 15(24), 2415-2423. Available at: [Link]

  • Google Patents. (n.d.). CH633264A5 - N-alkyl-piperidine DERIVATIVES.

Sources

Exploratory

An In-depth Technical Guide: The Impact of Fluorine Substitution on Piperidine Ring Lipophilicity

Executive Summary The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a significant portion of marketed drugs. The strategic modification of this privileged structure is a key tactic in dru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a significant portion of marketed drugs. The strategic modification of this privileged structure is a key tactic in drug discovery to optimize pharmacokinetic and pharmacodynamic properties. Among these modifications, fluorination stands out for its profound ability to modulate a molecule's physicochemical profile. This guide provides an in-depth analysis of the impact of fluorine substitution on the lipophilicity of the piperidine ring. Moving beyond simplistic rules, we will dissect the complex interplay between fluorine's potent inductive effects, its influence on ring conformation, and the resultant modulation of the piperidine nitrogen's basicity (pKa). Understanding these interconnected factors is paramount for researchers aiming to rationally design molecules with tailored absorption, distribution, metabolism, and excretion (ADME) profiles. This document serves as a technical resource for drug development professionals, offering field-proven insights, detailed experimental protocols, and a causal framework for predicting and exploiting the effects of fluorination.

Introduction: The Piperidine Scaffold and the Fluorine Advantage

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals. Its prevalence stems from its ability to serve as a versatile, three-dimensional scaffold that can be readily functionalized to present pharmacophoric elements in precise spatial orientations. Furthermore, the basic nitrogen atom provides a handle for salt formation, improving solubility and handling properties.

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical physicochemical parameter that governs a drug's journey through the body.[1][2] It influences everything from absorption across the gut wall and distribution into tissues to metabolic clearance and potential toxicity.[3][][5] An optimal lipophilicity profile is a delicate balance; too low, and the molecule may not cross biological membranes, too high, and it may suffer from poor solubility, rapid metabolism, and off-target toxicities.[2]

The introduction of fluorine into drug candidates has become a powerful and routine strategy for optimizing molecular properties.[6][7] Often referred to as a "metabolic shield" due to the exceptional strength of the carbon-fluorine (C-F) bond, fluorine's influence extends far beyond blocking metabolism.[8][9] Its small size, comparable to hydrogen, and its extreme electronegativity allow it to act as a unique bioisostere, subtly yet profoundly altering a molecule's electronic landscape, conformation, and intermolecular interactions.[9] This guide will explore how these fundamental properties of fluorine translate into predictable, and sometimes counter-intuitive, changes in the lipophilicity of the piperidine ring.

Core Concepts: Quantifying Lipophilicity for Ionizable Scaffolds

To understand the impact of fluorination, we must first define lipophilicity in the correct context. For an ionizable molecule like piperidine, two key descriptors are used:

  • LogP (Partition Coefficient): This is the logarithm of the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at a pH where the compound is exclusively in its neutral, non-ionized form.[10]

    LogP = log([Compound]octanol / [Compound]water, neutral)

  • LogD (Distribution Coefficient): This is the logarithm of the ratio of a compound's concentration in a non-polar solvent to the sum of the concentrations of all its forms (ionized and neutral) in the aqueous phase at a specific pH.[11][12] For a basic compound like piperidine, LogD is pH-dependent.

    LogD = log([Compound]octanol / ([Compound]water, neutral + [Compound]water, ionized))

Since piperidine and its derivatives are basic and will be protonated to a significant extent at physiological pH (typically pH 7.4), LogD is the more biologically relevant descriptor of lipophilicity .[10][13] The relationship between LogP, LogD, and pKa for a base is given by the equation:

LogD = LogP - log(1 + 10^(pKa - pH))

This relationship makes it clear that any modification that alters the pKa will directly impact the LogD profile.

The Inductive Effect: Fluorine's Influence on Piperidine pKa

The most direct electronic consequence of introducing fluorine is the powerful electron-withdrawing inductive effect exerted by the highly polarized C-F bond.

Causality: Fluorine's high electronegativity pulls electron density away from the rest of the piperidine ring. This effect is transmitted through the sigma bonds of the carbon framework. When this electron density is pulled away from the nitrogen atom, it becomes less electron-rich. A lower electron density on the nitrogen lone pair makes it less available to accept a proton, thereby decreasing the basicity and lowering the compound's pKa.[14] The magnitude of this pKa depression is highly dependent on the distance between the fluorine atom and the nitrogen, with the effect diminishing as the number of intervening bonds increases.[15]

  • 2-Fluoropiperidine: Exhibits the most significant pKa reduction due to the fluorine's proximity to the nitrogen.

  • 3-Fluoropiperidine: Shows a moderate pKa decrease.

  • 4-Fluoropiperidine: Has the smallest effect on pKa among the monofluorinated isomers.[16]

This modulation of basicity is a critical first step in altering the LogD profile of the molecule. A lower pKa means that at a given pH (e.g., 7.4), a larger fraction of the compound will exist in its neutral, more lipophilic form compared to the parent piperidine.

cluster_0 Fluorine Substitution cluster_1 Electronic Cascade cluster_2 Physicochemical Outcome F Fluorine Atom (High Electronegativity) Inductive Strong Inductive Electron Withdrawal (-I Effect) F->Inductive Density Reduced Electron Density on Nitrogen Lone Pair Inductive->Density Basicity Decreased Basicity Density->Basicity pKa Lower pKa Value Basicity->pKa LogD Altered LogD Profile (More Neutral Species at pH 7.4) pKa->LogD

Causal chain of fluorine's inductive effect on pKa and LogD.

Conformational Control: The Surprising Stability of Axial Fluorine

Beyond simple electronics, fluorine substitution has profound stereoelectronic effects that dictate the three-dimensional shape of the piperidine ring. While bulky substituents typically prefer the less-hindered equatorial position in a chair conformation, fluorine often displays a counter-intuitive preference for the more sterically crowded axial position, particularly when the piperidine nitrogen is protonated.[17][18][19]

This preference is not due to a single cause but rather an interplay of stabilizing forces:

  • Charge-Dipole Interactions: When the piperidine nitrogen is protonated (forming an ammonium cation, -NH2+), a powerful electrostatic attraction occurs between the positive charge on the nitrogen and the partial negative charge on the axially-oriented fluorine atom (Cδ+-Fδ- dipole).[6][20] This interaction is maximized in the axial position due to the closer proximity of the atoms.

  • Hyperconjugation (Gauche Effect): Stabilizing orbital interactions, often termed the "gauche effect," play a crucial role.[21][22] Specifically, electron density from an anti-periplanar C-H bonding orbital (σC-H) can be donated into the low-lying anti-bonding orbital of the axial C-F bond (σ*C-F).[17][22] This delocalization of electrons stabilizes the axial conformation.

  • Solvation: The polarity of the solvent can also influence the conformational equilibrium. More polar solvents can better stabilize the more polar axial conformer.[6][17][18]

This conformational locking can have significant implications for drug design, as it rigidly holds other substituents in defined equatorial or axial orientations, impacting binding affinity to a target protein. For lipophilicity, it means the molecule presents a different shape and surface polarity to its environment compared to a more flexible, non-fluorinated analog.

cluster_prep 1. Preparation cluster_run 2. HPLC Analysis cluster_calc 3. Data Analysis A Prepare Mobile Phases (A: pH 7.4 Buffer, B: Organic) C Equilibrate HPLC System (C18 Column) A->C B Prepare Calibrant & Test Compound Stock Solutions D Inject Calibrant Standards (Run Gradient Elution) B->D F Inject Test Compound (Same Gradient) B->F C->D E Record Retention Times (tR) for Calibrants D->E H Plot Calibration Curve (Known LogD vs. tR) E->H G Record Retention Time (tR) for Test Compound F->G J Calculate LogD of Test Compound from its tR and the Equation G->J I Generate Linear Equation (y = mx + c) H->I I->J

Sources

Foundational

Conformational Analysis of 1-(But-3-yn-1-yl)-3,3-difluoropiperidine: Stereoelectronic and Steric Determinants

Executive Summary The functionalization of saturated nitrogen heterocycles is a cornerstone of modern drug discovery. Specifically, 1-(But-3-yn-1-yl)-3,3-difluoropiperidine represents a highly versatile building block, c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of saturated nitrogen heterocycles is a cornerstone of modern drug discovery. Specifically, 1-(But-3-yn-1-yl)-3,3-difluoropiperidine represents a highly versatile building block, combining the metabolic stability of a gem-difluoro group with the click-chemistry readiness of a terminal alkyne[1]. However, the three-dimensional behavior of this molecule is not merely the sum of its parts. Its conformation is dictated by a complex interplay of stereoelectronic forces—specifically the generalized anomeric effect—and classical steric penalties. This whitepaper provides an in-depth mechanistic analysis of these competing forces and outlines a self-validating experimental workflow for their elucidation.

Core Ring Dynamics: The 3,3-Difluoropiperidine Scaffold

Like cyclohexane, the basic piperidine ring predominantly adopts a low-energy chair conformation[2]. However, the introduction of a gem-difluoro group at the C3 position fundamentally alters the electronic landscape of the heterocycle.

The Inductive Effect and Basicity

Fluorine is the most electronegative element, and its presence at the 3-position exerts a powerful electron-withdrawing inductive effect through the σ-bond framework. This drastically reduces the electron density on the adjacent nitrogen atom, lowering the basic pKa​ from ~11.2 (in unsubstituted piperidine) to approximately 7.4[3]. This reduced basicity means the nitrogen lone pair is more tightly held, which directly impacts the nitrogen inversion barrier and subsequent alkylation dynamics.

The Generalized Anomeric Effect

In 3,3-difluoropiperidines, the orientation of the carbon-fluorine (C-F) bonds relative to the nitrogen lone pair ( nN​ ) is governed by stereoelectronic factors. Quantum chemical analyses demonstrate a strong preference for the axial fluorine atom to align antiperiplanar to the nitrogen lone pair[4]. This is driven by the generalized anomeric effect , where hyperconjugative electron delocalization from the nitrogen lone pair into the antibonding orbital of the axial C-F bond ( nN​→σC−F∗​ ) provides substantial thermodynamic stabilization. Furthermore, in protonated states, charge-dipole electrostatic interactions between the axial fluorine and the N+ center further lock this conformation in place[5].

Side-Chain Dynamics: N-Alkylation and the But-3-yn-1-yl Group

The attachment of the but-3-yn-1-yl chain to the piperidine nitrogen introduces a conformational equilibrium dictated by nitrogen inversion.

Equatorial Preference of the N-Alkyl Group

In N -alkylpiperidines, the alkyl group can occupy either the axial or equatorial position. The equatorial position is overwhelmingly favored due to causality rooted in classical sterics: an axial N -alkyl group would suffer severe 1,3-diaxial clashes with the axial protons at C3 and C5. In 3,3-difluoropiperidine, the C3 position is occupied by a fluorine atom. Because the van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å), the 1,3-diaxial steric penalty is amplified, pushing the equilibrium almost exclusively toward the N -equatorial conformer .

Crucially, when the N -alkyl group is equatorial, the nitrogen lone pair is forced into the axial position. This perfectly satisfies the stereoelectronic requirement of the generalized anomeric effect, allowing maximum orbital overlap with the axial σC−F∗​ bond.

But-3-yn-1-yl Chain Flexibility

The 4-carbon side chain ( N−CH2​−CH2​−C≡CH ) possesses rotational freedom around the N−Cα​ and Cα​−Cβ​ bonds. To minimize gauche interactions between the bulky piperidine core and the alkyne terminus, the chain adopts an extended antiperiplanar (zigzag) geometry. The terminal alkyne is sp -hybridized with a strict 180° bond angle, acting as a rigid, linear vector that extends outward into the solvent cavity without folding back over the ring.

ConformationalEquilibrium A N-Equatorial / Chair A (Global Minimum) B N-Axial / Chair A (Higher Energy) A->B Nitrogen Inversion (ΔG ~ 1.5 kcal/mol) C Ring Inverted Chair B (Sterically Hindered) A->C Ring Flip (ΔG ~ 10 kcal/mol)

Conformational equilibrium dynamics showing nitrogen inversion and ring flip energy barriers.

Quantitative Conformational Data

The following table summarizes the key thermodynamic and physicochemical parameters that govern the conformational behavior of 1-(But-3-yn-1-yl)-3,3-difluoropiperidine.

Property / ParameterValue / DescriptionAnalytical Significance
Basic pKa​ ~7.4[3]Indicates reduced nitrogen basicity due to gem-difluoro inductive effects.
Nitrogen Inversion Barrier ( ΔG‡ ) ~1.5 - 2.0 kcal/molAllows rapid interconversion between N-axial and N-equatorial states at RT.
Ring Flip Barrier ( ΔG‡ ) ~10 - 11 kcal/molChair-to-chair interconversion is slow on the NMR timescale at low temperatures.
Preferred N-Alkyl State EquatorialMinimizes 1,3-diaxial steric clashes with C3-F and C5-H.
Dominant Stereoelectronic Effect nN​→σC−F∗​ (axial)Stabilizes the axial lone pair (equatorial N-alkyl) via hyperconjugation[4].

Experimental Workflow for Conformational Elucidation

To empirically validate the predicted conformational state, a self-validating system combining Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) is required. This methodology ensures that computational predictions are physically grounded in cross-relaxation network data.

Step-by-Step Protocol

Step 1: Sample Preparation and 1D NMR Acquisition

  • Dissolve 15-20 mg of 1-(But-3-yn-1-yl)-3,3-difluoropiperidine in 0.6 mL of a non-polar deuterated solvent (e.g., C6​D6​ or CDCl3​ ). Non-polar solvents are critical to prevent artificial stabilization of highly polar conformers via solvent dipole interactions.

  • Acquire 1H , 13C , and 19F NMR spectra at 298 K.

  • Causality Check: In the 19F NMR spectrum, observe the geminal F-F coupling constant ( 2JFF​≈240 Hz). The distinct chemical shifts of the axial and equatorial fluorine atoms confirm a rigid chair conformation on the NMR timescale.

Step 2: 2D NOESY/ROESY Cross-Relaxation Mapping

  • Set up a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment with a mixing time ( tm​ ) of 300–500 ms to map through-space dipole-dipole interactions (< 5 Å).

  • Analyze the cross-peaks between the α -protons of the but-3-yn-1-yl chain and the ring protons.

  • Validation: A strong NOE cross-peak between the N−CH2​ protons and the equatorial protons at C2/C6 validates the equatorial positioning of the side chain. The absence of a strong NOE to the axial protons confirms the avoidance of the 1,3-diaxial clash.

Step 3: DFT Energy Minimization

  • Construct the 3D models of both the N -axial and N -equatorial conformers in silico.

  • Perform geometry optimization and frequency calculations using DFT at the B3LYP/6-311++G** level of theory, incorporating an implicit solvent model (e.g., PCM for chloroform).

  • Extract the Gibbs free energies ( ΔG ) to calculate the theoretical Boltzmann distribution of conformers.

Step 4: Data Synthesis

  • Overlay the DFT-optimized interatomic distances with the experimentally derived NOE distance constraints. A convergence of these two datasets provides absolute confirmation of the dominant solution-state conformation.

Workflow S1 Step 1: Sample Prep & 1D NMR (1H, 13C, 19F Acquisition) S2 Step 2: 2D NOESY/ROESY (Cross-Relaxation Mapping) S1->S2 S3 Step 3: DFT Energy Minimization (B3LYP/6-311++G**) S2->S3 S4 Step 4: Conformer Population Analysis (Boltzmann Distribution) S3->S4

Step-by-step experimental and computational workflow for conformational elucidation.

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 1-(But-3-yn-1-yl)-3,3-difluoropiperidine: A Key Fluorinated Alkyne Building Block

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Focus: Click chemistry (CuAAC) precursors, PROTAC/bifunctional degrader synthesis, and KIF18A inhibitor development.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Focus: Click chemistry (CuAAC) precursors, PROTAC/bifunctional degrader synthesis, and KIF18A inhibitor development.

Scientific Context & Application

The incorporation of fluorinated saturated heterocycles into drug scaffolds is a cornerstone of modern medicinal chemistry. The gem-difluoro motif in 3,3-difluoropiperidine significantly alters the physicochemical properties of the parent piperidine, lowering basicity, increasing lipophilicity, and improving metabolic stability.

When functionalized with a terminal alkyne, specifically via a but-3-yn-1-yl linker, the resulting compound—1-(But-3-yn-1-yl)-3,3-difluoropiperidine —becomes a highly versatile building block. This moiety is frequently utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry to append fluorinated pharmacophores onto complex macrocycles or bifunctional degraders (PROTACs). Recent patent literature highlights the critical role of this specific building block in the synthesis of spiro indoline inhibitors of KIF18A for cancer therapy[1], as well as in the design of novel bifunctional degraders targeting various kinases[2].

Reaction Design & Mechanistic Causality

The synthesis relies on a bimolecular nucleophilic substitution ( SN​2 ) between 3,3-difluoropiperidine and an electrophilic alkyne, typically 4-bromo-1-butyne.

Causality Behind Experimental Choices:
  • Nucleophile Attenuation: The highly electronegative gem-difluoro group exerts a strong inductive electron-withdrawing effect ( −I effect) on the piperidine ring. This lowers the pKa​ of the conjugate acid of the piperidine nitrogen, rendering it less nucleophilic than an unsubstituted piperidine. Consequently, the reaction requires moderate thermal activation (65–70 °C) to overcome the activation energy barrier of the SN​2 transition state.

  • Base Selection ( K2​CO3​ ): Potassium carbonate is utilized as a heterogeneous, mild inorganic acid scavenger. It neutralizes the hydrobromic acid ( HBr ) generated during the alkylation, driving the reaction forward. A mild base is strictly required to prevent unwanted side reactions, such as the base-catalyzed isomerization of the terminal alkyne to an internal alkyne or E2 elimination of the primary alkyl bromide[3].

  • Solvent Dynamics (Acetonitrile): Acetonitrile ( MeCN ) is chosen as a polar aprotic solvent. It effectively solvates the electrophile and stabilizes the charge-separated SN​2 transition state without hydrogen-bonding to the nucleophile (which would otherwise further dampen the already reduced nucleophilicity of the difluoropiperidine).

Mechanism A 3,3-Difluoropiperidine (Attenuated Nucleophile) C SN2 Transition State (Polar, Charge-Separated) A->C B 4-Bromo-1-butyne (Electrophile) B->C D 1-(But-3-yn-1-yl)- 3,3-difluoropiperidine (Target) C->D E K2CO3 (Heterogeneous Base) C->E HBr release F KBr + KHCO3 (Inert Byproducts) E->F Neutralization

Mechanistic pathway of the SN2 alkylation highlighting the role of the base scavenger.

Materials and Reagents

All reagents should be of synthetic grade or higher. Ensure 4-bromo-1-butyne is stored refrigerated (2–8 °C) to prevent degradation[4].

Reagent / MaterialCAS NumberEquivalentsFunction
3,3-Difluoropiperidine HCl496807-97-71.00 eqStarting Material (Nucleophile)
4-Bromo-1-butyne38771-21-01.10 eqAlkylating Agent (Electrophile)
Potassium Carbonate ( K2​CO3​ )584-08-72.50 eqAcid Scavenger / Base
Acetonitrile ( MeCN )75-05-810 VolumesPolar Aprotic Solvent
Methyl tert-butyl ether (MTBE)1634-04-415 VolumesExtraction Solvent
Brine (Sat. NaCl )7647-14-5-Aqueous Wash

(Note: If using the free base of 3,3-difluoropiperidine instead of the hydrochloride salt, reduce the K2​CO3​ equivalents to 1.50 eq).

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual and thermal cues are provided to ensure the reaction is proceeding as intended.

Phase 1: Reaction Setup
  • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,3-difluoropiperidine hydrochloride (1.0 eq) and anhydrous Acetonitrile (10 mL per gram of amine).

  • Base Addition: Add finely powdered, anhydrous K2​CO3​ (2.5 eq) in one portion. Stir the suspension at room temperature (20–25 °C) for 15 minutes to allow the free-basing of the piperidine hydrochloride salt. Self-Validation: The mixture will remain a heterogeneous suspension.

  • Electrophile Addition: Slowly add 4-bromo-1-butyne (1.1 eq) via syringe over 5 minutes.

Phase 2: Thermal Activation
  • Heating: Submerge the flask in a pre-heated oil bath and raise the internal temperature to 65–70 °C[3].

  • Monitoring: Stir vigorously at this temperature for 12–18 hours. Monitor the reaction progress via TLC (Hexanes/EtOAc 3:1, visualized with KMnO4​ stain) or LC-MS. The target compound will show a distinct mass ion [M+H]+=174.1 .

Phase 3: Workup and Extraction
  • Concentration: Once complete consumption of the starting amine is confirmed, cool the mixture to room temperature. Concentrate the mixture under reduced pressure (below 40 °C) to remove ~70% of the acetonitrile.

  • Partitioning: Add MTBE (15 Volumes) and distilled water (10 Volumes) to the concentrated residue. Stir vigorously for 10 minutes, then transfer to a separatory funnel[3].

  • Phase Separation: Allow the layers to separate. The product resides in the upper organic (MTBE) layer. Extract the aqueous layer once more with MTBE (5 Volumes).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude product as a pale yellow oil.

Phase 4: Purification
  • Chromatography: Purify the crude oil via flash column chromatography on silica gel. Elute with a gradient of Hexanes to 20% Ethyl Acetate in Hexanes.

  • Isolation: Pool the pure fractions and concentrate to afford 1-(But-3-yn-1-yl)-3,3-difluoropiperidine as a colorless to pale yellow oil.

Workflow Step1 Step 1: Setup Mix Piperidine HCl, 4-Bromo-1-butyne, K2CO3 in MeCN Step2 Step 2: Thermal Activation Stir at 65-70 °C for 12-18 h Step1->Step2 Step3 Step 3: Workup Concentrate, partition in MTBE/Water Step2->Step3 Step4 Step 4: Purification Silica Gel Chromatography (Hexanes/EtOAc) Step3->Step4 Step5 Step 5: Validation NMR, LC-MS characterization Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Analytical Data & Expected Results

Verification of the synthesized building block is critical before downstream CuAAC coupling.

Analytical MethodExpected Result / SignalInterpretation
Physical State Colorless to pale yellow oilTypical for low-molecular-weight functionalized piperidines.
LC-MS (ESI) m/z 174.1 [M+H]+ Confirms the exact mass of the target compound ( C9​H13​F2​N ).
1 H NMR ( CDCl3​ ) δ ~1.95 (t, 1H)Confirms the presence of the terminal alkyne proton ( C≡CH ).
19 F NMR ( CDCl3​ ) δ ~ -100 to -105 (m, 2F)Confirms the intact gem-difluoro moiety on the piperidine ring.
Expected Yield 65% – 80%Losses typically occur due to volatility during concentration.

Safety & Handling

  • 4-Bromo-1-butyne: Highly flammable and a potent alkylating agent. Handle strictly inside a fume hood and wear appropriate PPE (nitrile gloves, safety goggles).

  • 3,3-Difluoropiperidine: Irritant to eyes, respiratory system, and skin.

  • Temperature Control: Do not exceed 80 °C during the reaction, as terminal alkynes in the presence of base and heat can undergo unwanted side reactions or present a thermal hazard.

References

  • Source: Google Patents (WO2023028564A1)
  • Source: Google Patents (WO2021053495A1)

Sources

Application

Scale-up synthesis methods for 1-(But-3-yn-1-yl)-3,3-difluoropiperidine

An Application Guide for the Scalable Synthesis of 1-(But-3-yn-1-yl)-3,3-difluoropiperidine Abstract The 3,3-difluoropiperidine scaffold is a privileged structure in modern medicinal chemistry, offering a unique combinat...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Scalable Synthesis of 1-(But-3-yn-1-yl)-3,3-difluoropiperidine

Abstract

The 3,3-difluoropiperidine scaffold is a privileged structure in modern medicinal chemistry, offering a unique combination of metabolic stability and conformational constraint.[1][2] The incorporation of an N-alkynyl substituent, such as the but-3-yn-1-yl group, provides a versatile chemical handle for subsequent derivatization via click chemistry or metal-catalyzed couplings, making the title compound a valuable building block for drug discovery programs.[3] This document provides a comprehensive guide to the scalable synthesis of 1-(But-3-yn-1-yl)-3,3-difluoropiperidine, focusing on a robust and efficient N-alkylation strategy. We delve into the rationale behind reagent selection, process optimization for large-scale production, and detailed, field-tested protocols suitable for implementation in a process chemistry environment.

Introduction: Strategic Importance and Synthetic Rationale

The piperidine ring is one of the most ubiquitous N-heterocycles found in pharmaceuticals and natural products.[4][5][6][7] The introduction of gem-difluoro groups at the 3-position can profoundly influence the molecule's physicochemical properties by lowering the basicity (pKa) of the piperidine nitrogen and enhancing its metabolic stability without significantly increasing steric bulk. This modification is a common strategy to address ADME (Absorption, Distribution, Metabolism, and Excretion) and hERG liability issues in drug development.[1][2]

The target molecule, 1-(But-3-yn-1-yl)-3,3-difluoropiperidine, combines this advantageous fluorinated core with a terminal alkyne. This functional group is a key enabler for late-stage diversification, allowing for the rapid generation of compound libraries and the attachment of complex moieties, probes, or solubility-enhancing tags.

For the synthesis of this target, two primary strategies can be envisioned:

  • De Novo Ring Construction: Building the piperidine ring with the N-(but-3-yn-1-yl) group already installed. This often involves multi-step sequences like intramolecular cyclizations.[8][9] While feasible, these routes can be less convergent and more challenging to scale.

  • N-Alkylation of a Pre-formed Ring: A more direct and convergent approach, involving the coupling of 3,3-difluoropiperidine with a suitable butynyl electrophile.[10][11]

For scale-up, the N-alkylation strategy (Route 2) is demonstrably superior due to its operational simplicity, higher convergence, and the commercial availability of the key starting materials. This guide will focus exclusively on the optimization and implementation of this route.

The N-Alkylation Approach: A Mechanistic and Practical Overview

The core of the selected synthesis is a standard bimolecular nucleophilic substitution (Sₙ2) reaction. The secondary amine of 3,3-difluoropiperidine acts as the nucleophile, displacing a leaving group on a four-carbon electrophilic partner.

Diagram: Sₙ2 N-Alkylation Mechanism

Piperidine 3,3-Difluoropiperidine (Nucleophile) TS Sₙ2 Transition State [Nu---C---LG]⁻ Piperidine->TS Nucleophilic Attack AlkylatingAgent But-3-yn-1-yl-LG (Electrophile) LG = OTs, Br, I AlkylatingAgent->TS Base Base (e.g., K₂CO₃) Product 1-(But-3-yn-1-yl)-3,3-difluoropiperidine TS->Product Bond Formation Byproduct H-Base⁺ + LG⁻ TS->Byproduct Leaving Group Departure

Caption: Sₙ2 mechanism for the N-alkylation of 3,3-difluoropiperidine.

Critical Choice of Reagents for Scale-Up

The success of a large-scale synthesis hinges on the judicious selection of reagents based on efficacy, cost, safety, and ease of handling.

  • The Piperidine Source: 3,3-Difluoropiperidine is typically available as its hydrochloride salt (HCl salt). This form is more stable and less volatile than the free base. A key first step in the reaction is the in-situ neutralization of this salt to liberate the nucleophilic free amine.

  • The Electrophile (Butynylating Agent): The choice of leaving group (LG) on the butynyl chain is critical.

    • Halides (4-bromo-1-butyne, 4-iodo-1-butyne): Readily available but can be less reactive, potentially requiring harsher conditions (higher temperatures, longer reaction times) which can lead to side reactions.

    • Sulfonates (But-3-yn-1-yl p-toluenesulfonate (tosylate) or methanesulfonate (mesylate)): These are superior choices for scale-up. Tosylates are excellent leaving groups, leading to faster reaction rates and cleaner conversions under milder conditions. They are readily prepared from the commercially available but-3-yn-1-ol.

  • The Base: The base serves two purposes: neutralizing the starting HCl salt and scavenging the acid (e.g., H-OTs) generated during the reaction.

    • Organic Amines (e.g., Triethylamine, DIPEA): Effective but can complicate purification.

    • Inorganic Bases (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃): Highly recommended for process scale. Potassium carbonate (K₂CO₃) represents the optimal balance of reactivity, low cost, and operational simplicity, as it can be easily removed by filtration after the reaction.[10]

  • The Solvent: A polar, aprotic solvent is required to dissolve the reactants and facilitate the Sₙ2 mechanism.

    • DMF or DMAc: Excellent solvating properties but their high boiling points can make removal difficult on a large scale.

    • Acetonitrile (MeCN): An ideal choice for scale-up. It has a lower boiling point, facilitating removal under reduced pressure, and is relatively inexpensive.[10]

Process Optimization and Purification Strategy

Transitioning from the bench to a pilot plant or manufacturing setting requires careful consideration of reaction parameters and the purification strategy.

Reaction Control
  • Exothermicity: N-alkylation reactions can be exothermic. On a large scale, the butynylating agent should be added portion-wise or via a controlled addition funnel to manage the reaction temperature and prevent thermal runaways.

  • Monitoring: The reaction should be monitored to completion by an appropriate analytical technique (e.g., GC-MS, LC-MS, or TLC) to avoid the formation of impurities from over-reaction or degradation.

Workup and Purification

Column chromatography, a staple in discovery chemistry, is generally not viable for large-scale purification due to high solvent consumption and cost.[12] A scalable purification strategy relies on phase separations and crystallization or distillation.

  • Initial Filtration: At the end of the reaction, the mixture is cooled and the inorganic base (K₂CO₃) and byproduct salts are removed by simple filtration.

  • Solvent Removal: The solvent (e.g., Acetonitrile) is removed under reduced pressure.

  • Acid-Base Extraction: The crude residue is dissolved in a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate). This organic solution is washed sequentially with water to remove any remaining inorganic salts, and then with brine to aid phase separation. This is a highly effective method for purifying basic piperidine derivatives from non-basic impurities.[12]

  • Final Purification:

    • Distillation: As the target compound is likely a liquid at room temperature, vacuum distillation is the preferred method for final purification on a large scale, effectively removing non-volatile impurities.

    • Salt Formation & Crystallization: If distillation is problematic, the purified free base can be converted to a stable, crystalline salt (e.g., hydrochloride or tosylate) by treatment with the corresponding acid. The salt can then be purified by recrystallization, a highly efficient and scalable technique. The pure free base can be liberated from the salt in a final step if required.

Detailed Application Protocols

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn. Reagents are flammable and/or irritants and should be handled with care.[13][14][15][16]

Protocol 1: Preparation of But-3-yn-1-yl p-toluenesulfonate
  • Materials: But-3-yn-1-ol, p-Toluenesulfonyl chloride (TsCl), Pyridine or Triethylamine, Dichloromethane (DCM).

  • Procedure:

    • To a stirred solution of but-3-yn-1-ol (1.0 eq) in DCM at 0 °C, add pyridine (1.5 eq).

    • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

    • Upon completion, quench the reaction with cold water. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the tosylate, which can be used directly or purified further.

Protocol 2: Scale-Up Synthesis of 1-(But-3-yn-1-yl)-3,3-difluoropiperidine
  • Materials: 3,3-Difluoropiperidine HCl (1.0 eq), But-3-yn-1-yl p-toluenesulfonate (1.1 eq), Anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq), Acetonitrile (MeCN).

  • Procedure:

    • Charge a suitable reactor with 3,3-difluoropiperidine HCl, K₂CO₃, and acetonitrile.

    • Stir the resulting slurry vigorously at room temperature for 30 minutes to ensure neutralization of the HCl salt.

    • Heat the mixture to 60-70 °C.

    • Add a solution of but-3-yn-1-yl p-toluenesulfonate in acetonitrile dropwise over 1-2 hours, monitoring the internal temperature.

    • Maintain the reaction at 60-70 °C for 4-8 hours, or until reaction completion is confirmed by GC-MS analysis.

    • Cool the reaction mixture to room temperature and filter to remove inorganic solids. Wash the filter cake with a small amount of acetonitrile.

    • Combine the filtrate and washings, and concentrate under reduced pressure to remove the acetonitrile.

    • Dissolve the resulting crude oil in ethyl acetate or MTBE (10 volumes).

    • Wash the organic solution with water (2 x 5 volumes) and then with saturated brine (1 x 5 volumes).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material by vacuum distillation to obtain the final product.

Data Summary Table
ParameterProtocol 2 SpecificationRationale
Piperidine Source 3,3-Difluoropiperidine HClStable, commercially available starting material.
Alkylating Agent But-3-yn-1-yl p-toluenesulfonateHigh reactivity, clean conversion, mild conditions.
Base Potassium Carbonate (K₂CO₃)Cost-effective, efficient, easily removed by filtration.
Solvent Acetonitrile (MeCN)Good solubility, facilitates Sₙ2, easy to remove.
Temperature 60-70 °CProvides sufficient energy for a reasonable reaction rate.
Purification Filtration -> Extraction -> DistillationAvoids chromatography for a scalable, efficient process.
Anticipated Yield >80%High efficiency expected from this robust protocol.
Anticipated Purity >98% (Post-distillation)Distillation is highly effective for removing impurities.
Diagram: Scale-Up Synthesis Workflow

cluster_reagents Starting Materials cluster_process Process Steps cluster_workup Workup & Purification A 3,3-Difluoropiperidine HCl E 1. Charge Reactor & Stir (Neutralization) A->E B But-3-yn-1-yl OTs G 3. Controlled Addition of Alkylating Agent B->G C K₂CO₃ C->E D Acetonitrile D->E F 2. Heat to 60-70°C E->F F->G H 4. Reaction Monitoring (GC-MS) G->H I 5. Cool & Filter (Remove Salts) H->I J 6. Concentrate (Remove Solvent) I->J K 7. Liquid-Liquid Extraction (Aqueous Wash) J->K L 8. Dry & Concentrate K->L M 9. Vacuum Distillation L->M Z Final Product: 1-(But-3-yn-1-yl)-3,3-difluoropiperidine M->Z

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in the Synthesis of 1-(But-3-yn-1-yl)-3,3-difluoropiperidine

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(But-3-yn-1-yl)-3,3-difluoropiperidine. We add...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(But-3-yn-1-yl)-3,3-difluoropiperidine. We address common challenges encountered during the N-alkylation of 3,3-difluoropiperidine, providing in-depth troubleshooting advice, optimized protocols, and the fundamental scientific principles behind our recommendations. Our goal is to empower you to diagnose issues, improve reaction yields, and ensure the purity of your target compound.

Core Synthetic Challenge: N-Alkylation of an Electron-Deficient Piperidine

The primary transformation is the Sₙ2 reaction between the secondary amine, 3,3-difluoropiperidine, and an electrophilic 4-carbon alkyne source, typically 4-bromobut-1-yne or a related derivative.

The central difficulty arises from the electronic properties of the 3,3-difluoropiperidine starting material. The two fluorine atoms at the C3 position are strongly electron-withdrawing. This inductive effect significantly reduces the electron density on the piperidine nitrogen atom, lowering its basicity and nucleophilicity compared to a non-fluorinated piperidine.[1] Consequently, the reaction is often sluggish, leading to incomplete conversion and low yields if conditions are not carefully optimized.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction yield is consistently low (<50%). What are the most likely causes?

Low yield in this synthesis is typically rooted in one of three areas: suboptimal reaction conditions that fail to overcome the low nucleophilicity of the amine, degradation of starting materials, or the prevalence of side reactions.

Causality Analysis: The N-alkylation is an Sₙ2 reaction. Its rate is directly proportional to the concentration of both the nucleophile (the deprotonated piperidine) and the electrophile (the butynyl halide), and is heavily influenced by the choice of base, solvent, and temperature. An inadequate base will not sufficiently deprotonate the weakly basic piperidine, resulting in a low concentration of the active nucleophile. An inappropriate solvent can hinder the reaction by solvating the nucleophile or failing to stabilize the transition state.[2]

Troubleshooting Workflow:

G start Low Yield Observed check_conversion Analyze Crude Reaction Mixture (TLC, LC-MS, GC-MS) start->check_conversion incomplete_rxn Incomplete Conversion (Starting Material Remains) check_conversion->incomplete_rxn  Predominantly Starting Material? side_products Complex Mixture (Multiple Side Products) check_conversion->side_products  New Spots/Peaks Observed? optimize_base Optimize Base: - Switch to stronger base (e.g., Cs₂CO₃, NaH) - Increase stoichiometry (1.5-2.0 eq) incomplete_rxn->optimize_base Yes over_alkylation Identify Side Products: - Check for Quaternary Salt (M+ of product + C₄H₅) - Check for Elimination Product (But-1,3-diene) side_products->over_alkylation Yes optimize_solvent Optimize Solvent: - Use polar aprotic (DMF, DMSO) - Ensure anhydrous conditions optimize_base->optimize_solvent optimize_temp Optimize Temperature/Time: - Gradually increase temperature (e.g., 60-80 °C) - Extend reaction time optimize_solvent->optimize_temp optimize_halide Enhance Electrophile: - Use 4-iodobut-1-yne or - Add NaI (catalytic) for in-situ Finkelstein reaction optimize_temp->optimize_halide minimize_quat Minimize Quaternary Salt: - Slow addition of alkyl halide - Use slight excess of piperidine (1.1 eq) over_alkylation->minimize_quat

Caption: Troubleshooting workflow for low yield.

FAQ 2: Which base and solvent combination is most effective for this reaction?

The choice of base and solvent is critical for driving this reaction to completion. A polar aprotic solvent paired with a strong, non-nucleophilic base is the recommended starting point.

Scientific Rationale:

  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO, Acetonitrile) are ideal for Sₙ2 reactions because they can solvate the counter-ion of the base (e.g., K⁺, Na⁺) but do not strongly solvate the amine nucleophile through hydrogen bonding.[2] This leaves the nucleophile "bare" and more reactive. In contrast, polar protic solvents like ethanol or water can form a solvent cage around the amine via hydrogen bonds, which must be disrupted for the reaction to occur, thus increasing the activation energy.[2]

  • Base: A base is required to deprotonate the piperidinium salt that forms, regenerating the free amine to act as a nucleophile. Given the reduced basicity of 3,3-difluoropiperidine, a moderately strong base is necessary. Hünig's base (DIPEA) is a bulky, non-nucleophilic organic base often used to prevent side reactions.[3] However, stronger inorganic bases like potassium carbonate (K₂CO₃), and particularly cesium carbonate (Cs₂CO₃), are often more effective. The "cesium effect" is well-documented to accelerate Sₙ2 alkylations due to the high solubility of cesium salts and the increased reactivity of the resulting "naked" anion.[4]

Data Summary: Recommended Reaction Conditions

ParameterRecommended ChoiceRationalePotential Issues
Base 1. Cs₂CO₃2. K₂CO₃3. DIPEA1. Superior for difficult alkylations (cesium effect)[4]2. Cost-effective, standard choice3. Homogeneous, non-nucleophilic organic base[3]Higher cost for Cs₂CO₃. DIPEA may be too weak if conversion is low.
Solvent 1. DMF2. Acetonitrile (MeCN)3. DMSOHigh boiling point, excellent for solvating salts.Difficult to remove under vacuum. Must be anhydrous.
Electrophile 4-Iodobut-1-yne or4-Bromobut-1-yne + NaI (cat.)I⁻ is a better leaving group than Br⁻. In-situ generation of the iodide via the Finkelstein reaction is highly effective.[5]4-iodobut-1-yne is less stable and more expensive.
Temperature 60-80 °CBalances reaction rate against potential for side reactions or degradation.Higher temperatures may increase quaternary salt formation.
Stoichiometry 1.1 eq. Piperidine1.0 eq. Alkyl Halide1.5-2.0 eq. BaseSlight excess of amine minimizes over-alkylation.[6] Excess base ensures complete deprotonation.Large excess of amine can complicate purification.
FAQ 3: I am observing a significant byproduct with a higher molecular weight. What is it and how can I prevent it?

This is a classic sign of over-alkylation, leading to the formation of a quaternary ammonium salt. The desired tertiary amine product, being nucleophilic itself, can react with a second molecule of the alkyl halide.

Mechanism of Side Reaction:

Sources

Optimization

Technical Support Center: Navigating the Purification of Fluorinated Piperidine Alkynes

Welcome to the technical support center dedicated to addressing the unique and often complex purification challenges associated with fluorinated piperidine alkynes. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the unique and often complex purification challenges associated with fluorinated piperidine alkynes. This guide is designed for researchers, scientists, and professionals in drug development who are working with these valuable but notoriously tricky compounds. Here, we move beyond simple protocols to explain the "why" behind the "how," providing you with the in-depth knowledge to troubleshoot and optimize your purification workflows effectively.

The Unique Challenge of Fluorinated Piperidines

The introduction of fluorine into a piperidine ring, especially one bearing an alkyne functional group, dramatically alters its physicochemical properties. These changes are the root of many purification difficulties. The high electronegativity of fluorine can significantly lower the basicity (pKa) of the piperidine nitrogen, making its behavior in acidic or basic conditions less predictable than its non-fluorinated counterparts.[1][2][3] This reduced basicity can complicate traditional acid-base extraction methods. Furthermore, the C-F bond introduces polarity and can influence the molecule's conformation, affecting its interactions with stationary phases in chromatography.[4]

This guide is structured to provide direct, actionable solutions to common problems encountered during the purification of these complex molecules.

Troubleshooting Guide: Common Purification Issues and Solutions

This section is formatted in a question-and-answer style to directly address specific problems you may encounter in the lab.

Issue 1: My fluorinated piperidine alkyne is volatile and I'm losing my product during solvent removal.

Probable Cause: Unprotected fluorinated piperidines can be surprisingly volatile, leading to significant product loss during concentration under reduced pressure.[5][6]

Solution:

  • In-situ Protection: Before workup and purification, consider protecting the piperidine nitrogen. Common protecting groups like Carbobenzyloxy (Cbz) or 9-fluorenylmethoxycarbonyl (Fmoc) can significantly reduce volatility and improve handling.[5][6] This also has the added benefit of simplifying chromatographic purification by masking the basic nitrogen.

  • Gentle Solvent Removal: Avoid aggressive heating during solvent evaporation. Use a rotary evaporator with a water bath at or slightly above room temperature. For highly volatile compounds, consider lyophilization (freeze-drying) if the solvent system is appropriate.

  • Cold Trapping: When using a high-vacuum line to remove final traces of solvent, ensure your cold trap (using liquid nitrogen or a dry ice/acetone slurry) is functioning effectively to recapture any volatilized product.

Issue 2: I'm struggling to separate my fluorinated piperidine alkyne from non-fluorinated starting material or byproducts using standard silica gel chromatography.

Probable Cause: The polarity difference between your fluorinated product and non-fluorinated impurities may not be sufficient for effective separation on standard silica gel. The basic nature of the piperidine nitrogen can also lead to peak tailing and poor resolution.

Solutions:

  • Optimize Your Mobile Phase:

    • Add a Basic Modifier: To mitigate peak tailing caused by the interaction of the basic nitrogen with acidic silanol groups on the silica surface, add a small amount of a basic modifier like triethylamine (TEA) (typically 0.1-1%) to your eluent system.[7][8]

    • Solvent System Selection: Experiment with a range of solvent systems. A good starting point for many piperidine derivatives is a gradient of ethyl acetate in hexane or dichloromethane in methanol.[9]

  • Consider Alternative Stationary Phases:

    • Neutral or Basic Alumina: For strongly basic compounds, basic or neutral alumina can be a better choice than silica gel to avoid strong ionic interactions.

    • Fluorinated Stationary Phases: For compounds with a high fluorine content, a column with a fluorinated stationary phase (fluorous chromatography) can provide unique selectivity, retaining the fluorinated compound more strongly.[10][11]

  • Reversed-Phase Chromatography (HPLC): If your compound is sufficiently polar, reversed-phase HPLC on a C18 or C8 column can be highly effective.

    • Mobile Phase pH Control: Use a buffered mobile phase to ensure your analyte is in a single ionic state (either fully protonated or neutral), which will lead to sharper, more reproducible peaks.[7]

    • Fluorinated Eluents: Pairing a standard C8 or C18 column with a fluorinated eluent like trifluoroethanol (TFE) can sometimes enhance the separation of fluorinated from non-fluorinated compounds.[12]

Issue 3: My compound is "oiling out" instead of crystallizing during recrystallization.

Probable Cause: This common issue in the crystallization of piperidine derivatives can occur for several reasons: the boiling point of the solvent is higher than the melting point of your compound, the solution is cooling too rapidly, or there is a high concentration of impurities.[13][14]

Solutions:

  • Solvent Selection is Key:

    • Choose a solvent with a lower boiling point than your compound's melting point.

    • An ideal recrystallization solvent will dissolve your compound poorly at room temperature but completely upon heating.[13] Test a range of solvents like ethanol/water or ethyl acetate/hexane.[9]

  • Optimize Cooling:

    • Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling (e.g., placing directly in an ice bath) often promotes oiling out.

    • Once at room temperature, you can then move the flask to an ice bath or refrigerator to maximize crystal yield.

  • Use a Two-Solvent System:

    • Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble.

    • Slowly add a "poor" solvent (an anti-solvent) in which your compound is insoluble but is miscible with the "good" solvent, until the solution becomes slightly cloudy.

    • Gently warm the solution until it becomes clear again, and then allow it to cool slowly.[13]

  • Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to the cooled, saturated solution can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: How does fluorination affect the pKa of my piperidine alkyne, and why does it matter for purification?

A1: Fluorine is highly electronegative and acts as an electron-withdrawing group. When placed on the piperidine ring, it pulls electron density away from the nitrogen atom, making the lone pair of electrons less available to accept a proton. This significantly reduces the basicity of the piperidine, lowering its pKa.[1][2][3] This is critical for purification because traditional acid-base extractions rely on the amine being basic enough to be protonated and move into an aqueous acidic layer. A fluorinated piperidine may require a stronger acid to be effectively extracted.

Q2: What is the best general-purpose analytical technique to assess the purity of my fluorinated piperidine alkyne?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (MS) is generally the most powerful and versatile technique.[7] HPLC can separate your main compound from impurities, while the MS detector can provide the mass-to-charge ratio of both your product and any unknown peaks, which is invaluable for identifying byproducts.[7] For volatile impurities or residual solvents, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.[7]

Q3: My fluorinated piperidine alkyne appears as a yellow or brown oil. What could be the cause?

A3: Piperidines and related amines can be susceptible to oxidation, which often leads to discoloration.[15] It's also possible that colored impurities from the reaction are present. Purification via column chromatography or recrystallization with activated charcoal can often remove these colored impurities.[16] To prevent oxidation, store the purified compound under an inert atmosphere (nitrogen or argon) and in a cool, dark place.

Q4: I have synthesized a mixture of diastereomers. How can I separate them?

A4: Separating diastereomers can be challenging but is often achievable with high-resolution chromatographic techniques.

  • Flash Column Chromatography: Careful optimization of the mobile phase and using a high-quality silica gel may provide sufficient separation.

  • Preparative HPLC: This is often the most effective method. Both normal-phase and reversed-phase preparative HPLC can be used. You may need to screen different columns and mobile phases to find the optimal conditions.

  • Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity for diastereomers and is an excellent alternative to HPLC.

Experimental Protocols

Protocol 1: General Procedure for Purification by Column Chromatography with a Basic Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in your starting eluent (e.g., 98:2 hexane/ethyl acetate with 0.5% triethylamine).

  • Column Packing: Pour the slurry into your column and allow it to pack under a gentle flow of the eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).[9] Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent to get a dry powder. Carefully add this powder to the top of your packed column.

  • Elution: Begin eluting with your starting solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your compounds.[9]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure, being mindful of the product's volatility.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like dichloromethane or ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine product will be protonated and move into the aqueous layer.[15]

  • Separation: Separate the aqueous and organic layers. The organic layer contains neutral or acidic impurities.

  • Basification: Cool the aqueous layer in an ice bath and add a base (e.g., 2M NaOH) until the solution is basic (pH > 10). This will deprotonate your piperidine, making it soluble in organic solvents again.

  • Re-extraction: Extract the liberated piperidine back into an organic solvent (e.g., dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and carefully remove the solvent under reduced pressure.

Visualization of Workflow

Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting an appropriate purification strategy for your fluorinated piperidine alkyne.

Purification_Strategy start Crude Product is_volatile Is the product volatile? start->is_volatile is_solid Is the product a solid? chromatography Column Chromatography is_solid->chromatography No recrystallization Recrystallization is_solid->recrystallization Yes is_volatile->is_solid No protecting_group Add Protecting Group is_volatile->protecting_group Yes extraction Acid-Base Extraction chromatography->extraction pure_product Pure Product recrystallization->pure_product extraction->pure_product protecting_group->is_solid

Caption: A decision tree to guide the selection of a purification method.

Data Summary

Purification MethodKey StrengthsCommon ChallengesOptimization Tips
Column Chromatography High resolution, applicable to oils and solids.Peak tailing, co-elution of similar polarity compounds.Add basic modifier (e.g., TEA), test different stationary phases (alumina, fluorinated silica).[7][10][11]
Recrystallization Can provide very high purity material, scalable.Oiling out, low recovery, finding a suitable solvent.Slow cooling, use of co-solvent systems, seed crystals.[13]
Acid-Base Extraction Good for removing neutral/acidic impurities.Reduced basicity of fluorinated piperidines can lead to incomplete extraction.Use a stronger acid for the wash step, ensure complete basification before back-extraction.
Distillation Excellent for volatile liquid products.Thermal decomposition, co-distillation with impurities.Use vacuum distillation to lower boiling point, ensure efficient fractionating column.[16]

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available from: [Link]

  • Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry. Available from: [Link]

  • The role of fluorine in medicinal chemistry. Expert Opinion on Drug Discovery. Available from: [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. Available from: [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ResearchGate. Available from: [Link]

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. PMC. Available from: [Link]

  • Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Journal of Liquid Chromatography & Related Technologies. Available from: [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC. Available from: [Link]

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMC. Available from: [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis. Available from: [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available from: [Link]

  • PFAS Detection Made Simple: Using Total Fluorine Analysis & Combustion Ion Chromatography. Innovatech Labs. Available from: [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). PMC. Available from: [Link]

  • Amine workup. Reddit. Available from: [Link]

  • Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. Available from: [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. MDPI. Available from: [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition. Available from: [Link]

  • Synthesis of tetrafluorinated piperidines from nitrones via a visible-light-promoted annelation reaction. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. Synfacts. Available from: [Link]

  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. PMC. Available from: [Link]

  • A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. PMC. Available from: [Link]

  • A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC. Available from: [Link]

  • Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Semantic Scholar. Available from: [Link]

  • Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Brazilian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. ResearchGate. Available from: [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. ResearchGate. Available from: [Link]

  • Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. MDPI. Available from: [Link]

  • Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. ResearchGate. Available from: [Link]

  • Münster University researchers develop new synthesis method for producing fluorinated piperidines. idw - Informationsdienst Wissenschaft. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Alkyne Polymerization in 1-(But-3-yn-1-yl)-3,3-difluoropiperidine Storage

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 1-(But-3-yn-1-yl)-3,3-difluoropiperidine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals handling 1-(But-3-yn-1-yl)-3,3-difluoropiperidine . Terminal alkynes are notoriously sensitive to degradation, and the unique electronic environment of the difluoropiperidine ring requires specific handling protocols to prevent catastrophic sample loss.

Mechanistic Causality: Why Does This Compound Degrade?

To effectively stabilize this compound, we must first understand the structural causality behind its degradation. The instability of 1-(But-3-yn-1-yl)-3,3-difluoropiperidine is driven by a dual-action mechanism:

  • The Terminal Alkyne (Glaser Coupling): Terminal alkynes are highly susceptible to oxidative dimerization (Glaser coupling) and radical-mediated oligomerization. This process is triggered by oxygen and catalyzed by trace transition metals (especially Copper, often lingering from synthetic cross-coupling steps)[1].

  • The 3,3-Difluoropiperidine Ring (Catalytic Facilitation): The 3,3-difluoropiperidine moiety has attenuated basicity compared to unsubstituted piperidine due to the strong electron-withdrawing effect of the gem-difluoro group[2]. However, the tertiary nitrogen remains sufficiently Lewis basic to coordinate trace transition metals. This localized metal coordination dramatically lowers the activation energy for the oxidative coupling of the adjacent terminal alkyne, creating a self-catalyzing degradation loop if ambient oxygen is present[1].

Troubleshooting Workflow

If your batch has turned into a viscous, dark oil, use the following diagnostic workflow to identify the degradation pathway and apply the correct resolution.

G Start Suspect Degradation (Viscous oil, color change) Analysis Analyze via 1H NMR / GPC Start->Analysis Decision What is the primary degradation product? Analysis->Decision Diyne Glaser Diyne (Oxidative Coupling) Decision->Diyne Sharp NMR peaks at ~2.3 ppm Polymer Oligomer/Polymer (Radical/Thermal) Decision->Polymer Broad NMR peaks, High MW on GPC Cause1 Oxygen & Trace Metal Contamination Diyne->Cause1 Cause2 Light & Heat Exposure Polymer->Cause2 Fix1 Wash with EDTA/Chelator Store under Argon Cause1->Fix1 Fix2 Vacuum Distillation Store at -20°C in Amber Vial Cause2->Fix2 Salt Convert to HCl Salt for Long-Term Storage Fix1->Salt Fix2->Salt

Workflow for diagnosing and resolving alkyne degradation in 3,3-difluoropiperidine derivatives.

Core Stability FAQs

Q: Why does my compound degrade even when stored in the fridge? A: If stored as a free base in a standard air atmosphere, refrigeration only slows down the kinetics of Glaser coupling; it does not stop it. According to [1], alkyne-alkyne coupling occurs predominantly during post-reaction workup and storage upon exposure to air. Without an inert atmosphere (Argon) and the removal of trace metals, the compound will slowly dimerize even at 4°C.

Q: Should I add a radical inhibitor like BHT or Hydroquinone? A: While phenolic inhibitors (like BHT) prevent radical polymerization[3], they do not prevent metal-catalyzed Glaser coupling, which is the primary degradation pathway for this specific terminal alkyne. Instead of chemical inhibitors, strict environmental controls (Argon, -20°C) and metal chelation are far more effective.

Q: Is it better to store the compound as a free base or a salt? A: Always store as a salt for long-term archiving. Converting the free base to the hydrochloride (HCl) salt protonates the tertiary amine[4]. This completely eliminates its ability to coordinate trace metals and act as a localized base, significantly increasing the oxidative stability of the terminal alkyne.

Quantitative Data: Storage Conditions vs. Stability

The table below summarizes the expected shelf life of 1-(But-3-yn-1-yl)-3,3-difluoropiperidine based on varying storage parameters.

Storage ConditionFormAtmosphereTempEstimated Shelf LifePrimary Degradation Pathway
Ambient, Clear VialFree BaseAir20°C< 1 WeekGlaser Coupling / Oxidation
Ambient, Amber VialFree BaseAir20°C1-2 WeeksGlaser Coupling
Fridge, Amber VialFree BaseArgon4°C3-6 MonthsSlow Oligomerization
Freezer, Amber VialFree BaseArgon-20°C12+ MonthsNone observed
Freezer, Clear/Amber HCl Salt Air/Argon -20°C > 24 Months Highly Stable

Experimental Protocols

To ensure self-validating results, the following protocols leverage the inherent chemical properties of the molecule to separate it from its degradation byproducts.

Protocol A: Rescuing Degraded Free Base (Acid-Base Extraction)

This protocol separates the basic target molecule from neutral Glaser diynes and non-basic radical polymers.

  • Dissolution: Dissolve the degraded, viscous oil in an organic solvent (e.g., Dichloromethane (DCM) or Diethyl Ether).

  • Acid Extraction: Extract the organic layer with 1.0 M aqueous HCl (3 x 20 mL). The basic 1-(But-3-yn-1-yl)-3,3-difluoropiperidine will protonate and migrate to the aqueous layer. Note: Neutral diynes and polymeric sludge will remain in the organic layer, which should be discarded.

  • Organic Wash: Wash the combined aqueous acidic layers once with fresh DCM (20 mL) to remove any residual organic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly basify to pH 10 using saturated aqueous Na2​CO3​ . Avoid strong bases like NaOH to prevent potential elimination or side reactions.

  • Recovery: Extract the free base back into fresh DCM or Diethyl Ether (3 x 20 mL).

  • Metal Chelation: Wash the combined organic layers with 0.1 M aqueous EDTA (20 mL) to chelate and strip away trace transition metals (e.g., Cu)[1].

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Crucial: Keep the rotary evaporator water bath below 30°C to prevent thermal initiation of polymerization.

Protocol B: Preparation of the HCl Salt for Long-Term Storage

Perform this immediately after Protocol A to secure the batch.

  • Preparation: Dissolve the freshly purified free base in anhydrous Diethyl Ether under a strict Argon atmosphere.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Precipitation: Dropwise add 1.1 equivalents of ethereal HCl (e.g., 2.0 M HCl in Diethyl Ether) while stirring vigorously. A white precipitate of 1-(But-3-yn-1-yl)-3,3-difluoropiperidine hydrochloride will form immediately[4].

  • Filtration: Stir for 15 minutes to ensure complete salt formation, then filter the precipitate under a blanket of Argon using a Schlenk frit (or rapidly in air if a Schlenk line is unavailable).

  • Washing & Drying: Wash the solid with cold, anhydrous Diethyl Ether. Dry the solid in a vacuum desiccator overnight.

  • Storage: Transfer the dry, white powder to an amber vial, backfill with Argon, and store at -20°C.

References

  • Leophairatana, P., Samanta, S., De Silva, C. C., & Koberstein, J. T. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society, 139(10), 3756–3766.[Link]

  • Crooks, P. A., et al. (2011). Fluorinated Amino-Derivatives of the Sesquiterpene Lactone, Parthenolide, as 19F NMR Probes in Deuterium-Free Environments. PMC.[Link]

Sources

Optimization

Optimizing reaction temperature for N-butynyl-3,3-difluoropiperidine formation

Optimizing Reaction Temperature for N-butynyl-3,3-difluoropiperidine Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the nua...

Author: BenchChem Technical Support Team. Date: March 2026

Optimizing Reaction Temperature for N-butynyl-3,3-difluoropiperidine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the nuances of functionalizing fluorinated heterocycles. The synthesis of N-butynyl-3,3-difluoropiperidine—a critical building block for complex pharmaceutical agents such as p21-activated kinase (PAK) inhibitors[1]—is notoriously temperature-sensitive.

This guide provides a deep dive into the mechanistic causality of this reaction, a validated step-by-step protocol, and a troubleshooting FAQ to ensure your SN​2 alkylations succeed on the first attempt.

The Chemistry: Mechanistic Basis for Temperature Sensitivity

The reaction between 3,3-difluoropiperidine and 4-bromo-1-butyne is a classic SN​2 nucleophilic aliphatic substitution. However, the gem-difluoro moiety at the C3 position of the piperidine ring exerts a profound inductive electron-withdrawing effect (-I effect). This significantly decreases the electron density on the adjacent secondary amine, dampening its nucleophilicity.

Because of this electronic deactivation, ambient temperatures fail to provide the thermal energy required to overcome the elevated activation energy ( Ea​ ) barrier, leading to stalled reactions. Conversely, aggressive heating (>85 °C) in the presence of a base triggers the E2 elimination of 4-bromo-1-butyne, yielding volatile vinylacetylene and consuming the alkylating agent before the SN​2 substitution can occur. Striking the exact thermal balance is critical for high-yield conversion[2].

Experimental Data: Temperature Optimization Matrix

The following table summarizes the quantitative outcomes of the N-alkylation reaction across different temperature profiles. Data is based on a standard 12–24 hour reaction using 3.0 equivalents of K2​CO3​ in Acetonitrile (ACN).

Temperature (°C)Base / SolventTime (h)Conversion (%)Elimination Byproducts (%)Isolated Yield (%)
25 (Room Temp)K₂CO₃ / ACN2435< 128
45K₂CO₃ / ACN1665258
65 (Optimal) K₂CO₃ / ACN 12 > 95 4 88
85 (Reflux)K₂CO₃ / ACN8> 952261
Reaction Workflow Diagram

ReactionOptimization Start Reactants: 3,3-difluoropiperidine + 4-bromo-1-butyne T_Low Low Temp (< 40°C) Start->T_Low T_Opt Optimal Temp (60-65°C) Start->T_Opt T_High High Temp (> 85°C) Start->T_High Out_Low Incomplete Conversion (Stalled SN2 Kinetics) T_Low->Out_Low Out_Opt High Yield (>85%) Target Formation T_Opt->Out_Opt Out_High Side Reactions (E2 Elimination) T_High->Out_High

Workflow diagram illustrating the temperature-dependent outcomes of the N-alkylation reaction.

Validated Protocol: N-Alkylation at Optimal Temperature (65 °C)

This self-validating protocol is engineered to synthesize N-butynyl-3,3-difluoropiperidine with >85% yield while actively suppressing E2 elimination pathways.

Step 1: Reagent Preparation & Activation

  • Action: In an oven-dried 50 mL round-bottom flask, suspend 3,3-difluoropiperidine (1.0 eq, 10 mmol, 1.21 g) and anhydrous K2​CO3​ (3.0 eq, 30 mmol, 4.14 g) in 20 mL of anhydrous Acetonitrile (ACN).

  • Causality: K2​CO3​ acts as a mild acid scavenger to neutralize the HBr byproduct without deprotonating the terminal alkyne. ACN is chosen over DMF because its lower boiling point (82 °C) prevents accidental overheating, and it provides excellent solubility for the polar SN​2 transition state[2].

  • Validation Check: The suspension should be easily stirrable. A completely clear solution indicates degraded, wet, or fully dissolved (incorrect) base.

Step 2: Controlled Alkylating Agent Addition

  • Action: Add 4-bromo-1-butyne (1.2 eq, 12 mmol, 1.60 g) dropwise over 5 minutes at room temperature.

  • Causality: Dropwise addition prevents localized concentration spikes that could lead to double alkylation (quaternization) or thermal runaways.

Step 3: Thermal Activation & Monitoring

  • Action: Attach a reflux condenser and heat the reaction mixture to exactly 65 °C using a temperature-controlled oil bath or heating block. Stir vigorously for 12 hours.

  • Causality: 65 °C provides the exact thermal energy required to overcome the Ea​ barrier imposed by the gem-difluoro group without triggering the E2 elimination of the butynyl bromide.

  • Validation Check: Pull a 50 µL aliquot at 6 hours, dilute in Methanol, and analyze via LCMS. The protocol is self-validating if the target mass ( [M+H]+=174.2m/z ) is the dominant peak and the starting material ( 122.1m/z ) is <20% relative abundance.

Step 4: Quench and Phase Separation

  • Action: Cool the reaction to room temperature. Filter the mixture through a Celite pad to remove inorganic salts ( K2​CO3​ and KBr). Concentrate the filtrate under reduced pressure, then partition between Ethyl Acetate (30 mL) and Deionized Water (30 mL).

  • Causality: Removing salts prior to aqueous workup prevents stubborn emulsions and ensures accurate phase separation.

  • Validation Check: Test the pH of the aqueous layer; it should be neutral (~pH 7). A highly basic pH indicates incomplete salt filtration.

Step 5: Isolation

  • Action: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure product.

Troubleshooting & FAQs

Q: Why is my reaction stalling at 30% conversion when running at room temperature? A: The gem-difluoro group at the C3 position exerts a strong inductive electron-withdrawing effect (-I effect). This significantly decreases the electron density on the adjacent secondary amine, dampening its nucleophilicity compared to an unsubstituted piperidine. At room temperature, the thermal energy is simply insufficient to overcome the elevated activation energy ( Ea​ ) barrier for the SN​2 substitution, resulting in stalled kinetics. Elevate the temperature to 65 °C.

Q: I increased the temperature to 90 °C in DMF to force the reaction, but my yield dropped and the mixture turned black. What happened? A: Excessive heating (>85 °C) in the presence of a base shifts the reaction pathway. Instead of undergoing SN​2 substitution, the 4-bromo-1-butyne undergoes E2 elimination to form volatile vinylacetylene. Additionally, terminal alkynes can undergo complex base-catalyzed oligomerization or degradation at high temperatures in polar aprotic solvents like DMF, leading to the black, tar-like mixture you observed.

Q: Can I use a stronger base like Sodium Hydride (NaH) to speed up the reaction at lower temperatures? A: No. Using a strong base like NaH is highly counterproductive. NaH will readily deprotonate the terminal alkyne of 4-bromo-1-butyne ( pKa​≈25 ), generating a highly reactive acetylide ion. This leads to rapid self-condensation, polymerization, and complete consumption of your alkylating agent before any functionalization of the piperidine can occur. Stick to mild, non-nucleophilic bases like K2​CO3​ or DIPEA.

Sources

Troubleshooting

Technical Support Center: Chromatographic Analysis of 1-(But-3-yn-1-yl)-3,3-difluoropiperidine

Welcome to the dedicated technical support and troubleshooting hub for the isolation, separation, and quantification of 1-(But-3-yn-1-yl)-3,3-difluoropiperidine . As a highly functionalized building block, this molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting hub for the isolation, separation, and quantification of 1-(But-3-yn-1-yl)-3,3-difluoropiperidine .

As a highly functionalized building block, this molecule presents a unique "chromatographic triad" of challenges:

  • A basic piperidine nitrogen prone to secondary interactions and peak tailing.

  • A highly electronegative gem-difluoro group that alters local dipole moments and imparts specific fluorophilic properties.

  • A terminal alkyne that lacks an extended conjugated π -system, rendering traditional UV detection highly ineffective.

This guide synthesizes field-proven methodologies to help researchers and drug development professionals overcome these hurdles through logical, self-validating experimental design.

Diagnostic Workflow & Decision Matrix

To establish a robust analytical method, column chemistry and detection strategies must be explicitly paired to the molecule's structural properties.

Workflow Compound 1-(But-3-yn-1-yl)-3,3-difluoropiperidine Prop1 Basic Piperidine Nitrogen Compound->Prop1 Prop2 3,3-Difluoro Substitution Compound->Prop2 Prop3 Terminal Alkyne Chain Compound->Prop3 Chal1 Peak Tailing on C18 Prop1->Chal1 Chal2 Unique Fluorophilicity Prop2->Chal2 Chal3 Weak UV Chromophore Prop3->Chal3 Sol1 Ammonium Formate Buffer (pH 3.0) Chal1->Sol1 Sol2 PFP Stationary Phase Chal2->Sol2 Sol3 Charged Aerosol Detection (CAD) Chal3->Sol3 Sol1->Sol2 Enhances Ion-Exchange Sol3->Sol1 Requires Volatile Buffer

Decision matrix for the chromatographic separation and detection of fluorinated alkynyl piperidines.

Troubleshooting & FAQs (The "Why" and "How")

Q1: Why am I experiencing severe peak tailing and variable retention times on a standard C18 column? Causality: The basic nitrogen of the piperidine ring interacts strongly with unshielded, residual silanols on silica-based C18 columns via secondary ion-exchange mechanisms. While the 3,3-difluoro group slightly lowers the amine's pKa compared to an unsubstituted piperidine, it remains positively charged at typical acidic mobile phase pH levels. Solution: Switch to a Pentafluorophenyl (PFP) column. PFP phases offer alternative selectivity through dipole-dipole, π−π , and controlled ion-exchange interactions[1]. Using a volatile buffer like 10 mM ammonium formate (pH 3.0) masks residual silanols and provides a consistent, reproducible ion-exchange mechanism on the fluorinated phase.

Q2: My UV detector at 254 nm shows no peaks, and at 210 nm the baseline drift makes integration impossible. How can I quantify this compound? Causality: 1-(But-3-yn-1-yl)-3,3-difluoropiperidine lacks an extended conjugated π -system. The terminal alkyne and the piperidine ring only exhibit weak end-absorption below 220 nm. At these low wavelengths, gradient elution (especially with trace impurities in acetonitrile or methanol) causes severe baseline drift, masking the analyte. Solution: Implement Charged Aerosol Detection (CAD) . CAD provides a universal, mass-dependent response for non-volatile and semi-volatile analytes, and neither a chromophore nor the ability to ionize is required for detection[2].

Q3: Can I use this compound in HILIC mode since it contains a polar basic group? Causality: While the basic nitrogen is polar, the gem-difluoro substitution and the butynyl chain impart significant lipophilicity to the molecule. In true HILIC conditions (>70% organic), the compound may not partition effectively into the aqueous layer on the stationary phase, leading to poor retention or distorted peak shapes. Solution: Reversed-Phase Liquid Chromatography (RPLC) using a fluorinated stationary phase is superior. Fluorinated phases exhibit "fluorophilicity," enhancing retention and selectivity for fluorinated analytes over standard hydrocarbon columns, allowing for better separation of the fluorinated product from non-fluorinated precursors[3].

Quantitative Method Comparison

To illustrate the necessity of specialized column and detector pairing, the following table summarizes the expected performance metrics across different chromatographic strategies for this specific molecule.

ParameterStandard C18 + UV (210 nm)PFP + CADPFP + LC-MS (ESI+)
Retention Mechanism Hydrophobic (Dispersive)Hydrophobic, Dipole, π−π , Ion-ExchangeHydrophobic, Dipole, π−π , Ion-Exchange
Peak Asymmetry ( As​ ) > 2.0 (Severe Tailing)1.0 - 1.2 (Excellent)1.0 - 1.2 (Excellent)
Limit of Detection (LOD) ~5-10 μ g/mL (High Noise)~10-50 ng/mL< 1 ng/mL
Baseline Stability Poor (Gradient Drift)Excellent (Uniform Response)Excellent (High Selectivity)
Structural Confirmation NoneNoneHigh (Exact Mass: 174.11 m/z)

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include internal checks to ensure that any failure in the separation or detection is immediately flagged before sample data is compromised.

Protocol A: PFP-HPLC-CAD Workflow for Purity Assessment

Objective: Accurate quantitation of 1-(But-3-yn-1-yl)-3,3-difluoropiperidine without reliance on UV chromophores. Scientific Rationale: CAD nebulizes the eluent and measures the charge transferred to the dried analyte particles[4]. Because the analyte is a free base that could volatilize during nebulization, we use a lower evaporation temperature and a salt-forming volatile buffer (formate) to keep it in the solid particle phase.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

    • Mobile Phase B: LC-MS grade Acetonitrile.

  • Column Setup: Install a Pentafluorophenyl (PFP) column (e.g., 100 x 2.1 mm, 2.6 µm core-shell). Set column oven to 30°C.

  • CAD Optimization: Set the CAD evaporation temperature to 35°C. Set the data collection rate to 10 Hz with a filter constant of 3.6 seconds.

  • Gradient Elution Program: Flow rate at 0.4 mL/min.

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 8.0 min: Linear ramp to 95% B

    • 8.0 - 10.0 min: Hold at 95% B

    • 10.0 - 10.1 min: Drop to 5% B

    • 10.1 - 14.0 min: Re-equilibration at 5% B

  • Self-Validation Check (System Suitability):

    • Blank Verification: Run one full gradient with a 0 µL injection. The CAD baseline drift must be < 2 pA to confirm mobile phase purity.

    • Standard Injection: Inject a 100 µg/mL standard. Verify that the tailing factor ( Tf​ ) is < 1.5. If Tf​ > 1.5, verify the pH of Mobile Phase A, as the piperidine nitrogen is likely not fully protonated.

Protocol B: LC-MS (ESI+) Workflow for Structural Confirmation

Objective: Confirm the identity of the target compound and map potential impurities (e.g., unreacted piperidine precursors). Scientific Rationale: The basic nitrogen readily accepts a proton, making Positive Electrospray Ionization (ESI+) the ideal mode. The exact monoisotopic mass of the protonated adduct [M+H]+ ( C9​H14​F2​N+ ) is 174.11 m/z .

Step-by-Step Methodology:

  • Self-Validation Check (Direct Infusion): Before coupling the LC, infuse a 1 µg/mL standard directly into the MS source at 10 µL/min. Optimize the cone voltage to maximize the 174.11 m/z signal. Ensure no in-source fragmentation is occurring (monitor for loss of HF at 154.10 m/z).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Separation: Use the same PFP column and gradient program as Protocol A to ensure retention times match between the CAD and MS systems.

  • MS Acquisition Parameters:

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.0 kV

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 800 L/hr

    • Scan Range: 100 - 500 m/z

References

  • Santasania, C. T., & Bell, D. S. (2020). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. 1

  • Thermo Fisher Scientific. (2017). HPLC Summer Webinars 2017 Part 1: Charged Aerosol Detection 101. 2

  • Meng, X., et al. (2012). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PubMed Central (PMC). 3

  • Thermo Fisher Scientific. (2020). Charged Aerosol Detection Bibliography. 4

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Mass Spectrometry (HRMS) Comparison Guide: Analyzing 1-(But-3-yn-1-yl)-3,3-difluoropiperidine

Introduction & Analytical Challenge 1-(But-3-yn-1-yl)-3,3-difluoropiperidine (C9H13F2N) is a highly versatile, semi-volatile building block utilized in advanced medicinal chemistry. The 3,3-difluoropiperidine core provid...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenge

1-(But-3-yn-1-yl)-3,3-difluoropiperidine (C9H13F2N) is a highly versatile, semi-volatile building block utilized in advanced medicinal chemistry. The 3,3-difluoropiperidine core provides metabolic stability and modulates the basicity of the amine, while the terminal butynyl chain serves as a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.

For researchers developing novel therapeutics, confirming the exact mass, structural integrity, and purity of this intermediate is critical. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this task. However, analyzing small, fluorinated basic amines presents unique challenges, including the risk of in-source fragmentation (specifically the loss of HF)[1] and the need for rapid scan speeds to keep up with narrow Ultra-High Performance Liquid Chromatography (UHPLC) peaks.

This guide objectively compares the performance of two leading HRMS platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF) —for the analysis of 1-(But-3-yn-1-yl)-3,3-difluoropiperidine. It provides self-validating protocols, mechanistic insights into fragmentation, and quantitative data to guide your instrument selection.

HRMS Platform Comparison: Orbitrap vs. Q-TOF

When analyzing small molecules like 1-(But-3-yn-1-yl)-3,3-difluoropiperidine, the choice of mass analyzer dictates the balance between resolving power, mass accuracy, and scan speed[2].

  • Orbitrap HRMS: Operates by trapping ions in an electrostatic field where they oscillate around a central spindle. The image current is detected and converted to m/z via Fourier Transform.

    • Advantage: Exceptional resolving power (up to 240,000 at m/z 200) and sub-ppm mass accuracy. This is ideal for resolving isobaric interferences in complex biological matrices and reducing false positives[3],[4].

    • Trade-off: Slower scan rates at maximum resolution. Slower MS scan speeds can lead to insufficient data points across narrow chromatographic peaks, potentially resulting in missed identifications during fast UHPLC runs.

  • Q-TOF HRMS: Uses orthogonal acceleration time-of-flight to measure the time it takes for ions to reach the detector.

    • Advantage: Extremely fast scan rates (up to 100 Hz), making it perfectly suited for fast UHPLC separations without losing chromatographic fidelity. It also typically offers superior isotopic pattern fidelity for small molecules, which aids in formula generation[2].

    • Trade-off: Lower maximum resolving power (typically 30,000–60,000) compared to Orbitrap systems, though this is generally sufficient for routine small molecule analysis[4].

Self-Validating Experimental Protocol

To ensure trustworthy and reproducible data, the following LC-HRMS methodology is designed as a self-validating system . Every step includes an internal check to verify system readiness and sample integrity.

Step 1: Sample Preparation & Matrix Selection
  • Action: Dissolve 1-(But-3-yn-1-yl)-3,3-difluoropiperidine in MS-grade Acetonitrile:Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: The basic piperidine nitrogen readily accepts a proton. The addition of 0.1% formic acid ensures complete protonation to drive the formation of the [M+H]^+^ species. The 50:50 organic/aqueous ratio prevents volatility losses of this semi-volatile amine while ensuring stable electrospray ionization (ESI) droplet desolvation.

  • Validation Check: Inject a blank (solvent only) prior to the sample. The extracted ion chromatogram (XIC) for the target m/z must show a signal-to-noise ratio of < 3:1 to definitively rule out carryover or background contamination.

Step 2: ESI Source Tuning
  • Action: Set Capillary Voltage to +3.0 kV (Q-TOF) or +3.5 kV (Orbitrap). Keep the desolvation/capillary temperature moderate (e.g., 250 °C).

  • Causality: Fluorinated aliphatic compounds are highly prone to premature in-source fragmentation (specifically the loss of HF) if the thermal or electrical energy is too high[1]. A moderate temperature ensures adequate desolvation without thermally degrading the terminal alkyne or inducing premature C-F bond cleavage.

  • Validation Check: Monitor the full-scan MS1 spectrum during direct infusion. The ratio of the intact [M+H]^+^ ion to any in-source fragment ions (e.g., [M+H-HF]^+^) must be > 10:1. If it is lower, decrease the capillary voltage and tube lens/cone voltage until the intact precursor is stabilized.

Step 3: LC-HRMS Acquisition (Data-Dependent MS/MS)
  • Action: Run a 5-minute UHPLC gradient on a sub-2-micron C18 column. Set the MS to acquire a full MS1 scan followed by data-dependent MS2 (ddMS2) scans using Higher-energy Collisional Dissociation (HCD) for Orbitrap or Collision-Induced Dissociation (CID) for Q-TOF at stepped normalized collision energies (NCE) of 20, 30, and 40 eV.

  • Causality: Stepped collision energies ensure that both fragile bonds (e.g., the aliphatic C-N bond connecting the butynyl chain) and more stable bonds (e.g., the fluorinated piperidine ring) are fragmented within the same acquisition cycle, providing a comprehensive and structurally rich MS/MS fingerprint.

Data Interpretation & Fragmentation Mechanisms

The exact monoisotopic mass of the neutral molecule (C9H13F2N) is 173.1016 Da . In positive ESI mode, the protonated molecule [M+H]^+^ is observed at m/z 174.1094 .

Key Fragmentation Pathways (MS/MS):

  • Loss of Hydrogen Fluoride (HF): The 3,3-difluoropiperidine ring is highly susceptible to the neutral loss of HF (20.0062 Da) under collisional activation[1]. This yields a prominent fragment at m/z 154.1032 . This is a hallmark diagnostic ion for aliphatic fluorines.

  • Cleavage of the Butynyl Chain: The C-N bond connecting the piperidine nitrogen to the but-3-yn-1-yl group readily cleaves. The loss of a neutral butenyne (C4H4, 52.0313 Da) yields the protonated 3,3-difluoropiperidine core at m/z 122.0781 .

  • Combined Losses: High collision energies (e.g., NCE 40 eV) drive the simultaneous loss of the alkyne chain and HF, yielding a highly conjugated ring fragment at m/z 102.0719 .

Quantitative Data Comparison

The following table summarizes the performance metrics and observed experimental data for 1-(But-3-yn-1-yl)-3,3-difluoropiperidine across both platforms.

ParameterOrbitrap HRMSQ-TOF HRMS
Mass Analyzer Technology Electrostatic Ion TrapOrthogonal Time-of-Flight
Max Resolving Power ~140,000 - 240,000 (at m/z 200)~40,000 - 60,000
Typical Mass Accuracy < 1-2 ppm< 2-5 ppm
Scan Speed (UHPLC Compatibility) Moderate (1-12 Hz depending on resolution setting)Extremely Fast (up to 100 Hz)
Isotopic Fidelity Good (can drop slightly at maximum resolution)Excellent
Observed [M+H]^+^ (m/z) 174.1094174.1094
Primary Fragments (m/z) 154.1032, 122.0781, 102.0719154.1032, 122.0781, 102.0719

Workflow Visualization

HRMS_Workflow A 1. Sample Preparation 0.1% Formic Acid (Protonation) B 2. ESI Source Tuning Moderate Temp (Prevent In-Source HF Loss) A->B Validated Blank C 3. UHPLC Separation Fast Scan Rate Required B->C [M+H]+ > 10:1 Ratio D 4. MS1 Acquisition Exact Mass: m/z 174.1094[M+H]+ C->D Elution E 5. MS/MS Fragmentation Loss of HF (-20 Da) & Alkyne Cleavage D->E Stepped Collision Energy

Figure 1: Self-validating HRMS workflow for the structural elucidation of fluorinated piperidines.

References

1. Title: Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs. Orbitrap Source: Waters Corporation URL: [Link]

2.[2] Title: Pros and Cons of Three High-Resolution Mass Spec Approaches Source: Biocompare URL: [Link]

4.[1] Title: Rational Design, Synthesis, and Biological Evaluation of Heterocyclic Quinolones Targeting the Respiratory Chain of Mycobacterium tuberculosis Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

5.[4] Title: Suitability of High-Resolution Mass Spectrometry for Routine Analysis of Small Molecules in Food, Feed and Water for Safety and Authenticity Purposes: A Review Source: MDPI URL: [Link]

Sources

Comparative

Bioisosteric Comparison Guide: 3,3-Difluoropiperidine vs. Piperidine Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: To provide an objective, data-driven evaluation of 3,3-difluoropiperidine as a bioisosteric replacement for piperidine, deta...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Objective: To provide an objective, data-driven evaluation of 3,3-difluoropiperidine as a bioisosteric replacement for piperidine, detailing the physicochemical, pharmacokinetic, and structural advantages, supported by validated experimental protocols.

Executive Summary

The piperidine ring is one of the most frequently utilized saturated heterocycles in FDA-approved drugs. However, its high basicity (pKa ~11.2) often leads to suboptimal pharmacokinetic profiles, including poor passive membrane permeability and a high propensity for off-target interactions, most notably the hERG potassium channel.

The strategic incorporation of fluorine—specifically via geminal difluorination at the 3-position to form 3,3-difluoropiperidine —serves as a powerful bioisosteric transformation. This modification leverages strong stereoelectronic effects to dramatically lower basicity, enhance metabolic stability, and fine-tune lipophilicity without significantly increasing steric bulk[1]. This guide deconstructs the causality behind these improvements and provides standardized protocols for empirical validation.

Physicochemical Profiling: The Causality of Fluorination

Attenuation of Basicity (pKa Modulation)

The most profound impact of substituting piperidine with 3,3-difluoropiperidine is the attenuation of the amine's basicity. Fluorine is highly electronegative; the introduction of a gem-difluoro group at the β-carbon exerts a strong inductive electron-withdrawing effect (-I effect) through the sigma bond framework.

This inductive pull reduces the electron density on the adjacent basic nitrogen, lowering the pKa from approximately 11.2 (piperidine) to an experimentally observed ~7.4 for 3,3-difluoropiperidine[2].

  • Pharmacological Consequence: At physiological pH (7.4), unsubstituted piperidine is >99% protonated (cationic). In contrast, 3,3-difluoropiperidine exists in a near 1:1 equilibrium of neutral and protonated species. The increased fraction of the neutral species directly correlates with enhanced passive lipid bilayer permeability and a significant reduction in hERG-mediated cardiotoxicity, which is typically driven by the binding of highly basic, lipophilic cations[1][3].

Lipophilicity (LogP and LogD)

While fluorine substitution generally increases intrinsic lipophilicity (LogP) due to the hydrophobicity of the C-F bond, its effect on the distribution coefficient (LogD at pH 7.4) is highly synergistic with the pKa shift. By lowering the pKa, 3,3-difluoropiperidine increases the proportion of the un-ionized drug at physiological pH, thereby increasing the apparent LogD compared to the highly ionized piperidine parent[1][4].

Metabolic Stability

The strong C-F bond (approx. 116 kcal/mol) is highly resistant to oxidative cleavage by Cytochrome P450 (CYP450) enzymes. By blocking the 3-position—a common site for oxidative metabolism in saturated heterocycles—3,3-difluoropiperidine effectively limits first-pass metabolism. Furthermore, the reduced electron density on the nitrogen atom decreases the likelihood of N-dealkylation and N-oxidation[5][6].

pKa_Impact A Piperidine (pKa ~11.2) B Protonated at pH 7.4 (>99% Cationic) A->B C High hERG Liability Poor Permeability B->C D 3,3-Difluoropiperidine (pKa ~7.4) E Equilibrium at pH 7.4 (~50% Neutral) D->E F Reduced hERG Binding Improved Permeability E->F

Fig 1: Pharmacological impact of pKa modulation via 3,3-difluorination.

Quantitative Data Comparison

The following table summarizes the physicochemical shifts observed when transitioning from piperidine to its fluorinated bioisosteres. Data is aggregated from computational and experimental benchmarks[2][3][7].

ScaffoldBasic pKacLogPIonization at pH 7.4Primary Metabolic Liability
Piperidine ~11.20.84>99% CationicHigh (C-oxidation, N-oxidation)
3-Fluoropiperidine ~9.00.95>95% CationicModerate
4,4-Difluoropiperidine ~7.61.15~60% CationicLow
3,3-Difluoropiperidine ~7.41.20~50% CationicVery Low (Blocked 3-position)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly defined so researchers can adapt the methodology to specific structurally complex derivatives.

Protocol A: Determination of pKa via Potentiometric Titration

Purpose: To empirically validate the inductive pKa shift of the synthesized 3,3-difluoropiperidine derivative.

  • Sample Preparation: Dissolve 2-3 mg of the 3,3-difluoropiperidine derivative in 10 mL of a standardized solvent (e.g., 0.15 M KCl in HPLC-grade water) to maintain a constant ionic strength. Causality: Constant ionic strength prevents activity coefficient fluctuations during titration, ensuring the Nernst equation remains linear.

  • Calibration: Calibrate the glass electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) at exactly 25.0 °C.

  • Titration: Titrate the solution using 0.5 M standardized NaOH (if starting as a hydrochloride salt) or 0.5 M HCl (if starting as a free base) under a nitrogen atmosphere. Causality: The nitrogen blanket prevents atmospheric CO₂ from dissolving into the water to form carbonic acid, which would artificially skew the titration curve.

  • Data Analysis: Plot the first derivative of the titration curve (dpH/dV). The inflection point corresponds to the equivalence point, and the pH at the half-equivalence point equals the pKa.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

Purpose: To quantify the resistance of the 3,3-difluoropiperidine scaffold to CYP450-mediated oxidative degradation compared to the unsubstituted piperidine analog[5].

  • Incubation Mixture Setup: In a 96-well plate, combine Human Liver Microsomes (HLM, final concentration 0.5 mg protein/mL) and the test compound (final concentration 1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the mixture at 37 °C for 5 minutes. Causality: Thermal equilibration ensures that the enzymatic reaction proceeds at a constant physiological rate the moment the cofactor is added.

  • Reaction Initiation: Add NADPH regenerating system (1 mM final concentration) to initiate the reaction. Causality: CYP450 enzymes are monooxygenases that strictly require NADPH as an electron donor to catalyze the oxidation of substrates.

  • Time-Course Sampling: At specific intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation mixture.

  • Reaction Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Ice-cold organic solvent instantaneously denatures the microsomal proteins, halting all enzymatic activity to provide an exact snapshot of the compound concentration at that specific second.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

HLM_Assay A Test Compound (1 µM) D Incubation at 37°C (0, 15, 30, 45, 60 min) A->D B Human Liver Microsomes (HLM) B->D C NADPH Regenerating System (Cofactor) C->D E Quench with Cold Acetonitrile D->E F Centrifugation (Protein Precipitation) E->F G LC-MS/MS Analysis (Calculate CL_int) F->G

Fig 2: Standardized workflow for HLM metabolic stability assay.

Conclusion

The transition from piperidine to 3,3-difluoropiperidine is a masterclass in rational drug design. By deliberately applying stereoelectronic principles, medicinal chemists can rescue a potent but flawed pharmacophore. The gem-difluoro substitution reliably depresses the amine pKa[2], mitigates hERG toxicity[1], and fortifies the ring against CYP450 oxidation[5], making it a superior, versatile building block for modern therapeutics.

References

  • Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing)
  • University of Southampton Research Repository: Lipophilicity and Metabolic Stability of Fluorinated Substrates Source: University of Southampton URL
  • (5R)
  • 4,4-Difluoroazepane Hydrochloride - Machine Learning and pKa Evaluation Source: Benchchem URL
  • Source: National Institutes of Health (NIH)
  • 1255666-48-8 | CAS DataBase - ChemicalBook Source: ChemicalBook URL
  • (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R)

Sources

Validation

Validating purity of 1-(But-3-yn-1-yl)-3,3-difluoropiperidine via HPLC

Validating the Purity of 1-(But-3-yn-1-yl)-3,3-difluoropiperidine: A Comparative Guide to HPLC-CAD vs. HPLC-UV As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical analytical develop...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of 1-(But-3-yn-1-yl)-3,3-difluoropiperidine: A Comparative Guide to HPLC-CAD vs. HPLC-UV

As a Senior Application Scientist, one of the most persistent challenges in pharmaceutical analytical development is accurately validating the purity of non-chromophoric, highly functionalized building blocks. 1-(But-3-yn-1-yl)-3,3-difluoropiperidine is a prime example of such a molecule. Featuring a basic piperidine core, a highly electronegative 3,3-difluoro motif, and a terminal alkyne for click chemistry, it is a versatile intermediate. However, its unique structural features render traditional High-Performance Liquid Chromatography (HPLC) methods—specifically those relying on C18 columns and Ultraviolet (UV) detection—largely ineffective.

This guide objectively compares the traditional HPLC-UV approach against an optimized methodology utilizing Charged Aerosol Detection (CAD) paired with a Pentafluorophenyl (PFP) stationary phase, providing the causality behind these experimental choices and the protocols necessary to implement them.

The Detector Dilemma: Overcoming Chromophore Limitations

Standard purity validation relies heavily on UV detection (typically at 254 nm). However, the target molecule lacks a conjugated π -system. The terminal alkyne and the aliphatic piperidine ring provide negligible UV absorbance above 220 nm, and even conjugated alkynes often require complexation or derivatization for robust UV detection[1]. While analysts often resort to low-wavelength UV (e.g., 210 nm) to detect the alkyne's weak π→π∗ transitions, this approach is fundamentally flawed for gradient elution. At 210 nm, changes in mobile phase composition cause severe baseline drift, masking low-level impurities and drastically reducing the Signal-to-Noise (S/N) ratio.

To solve this, we must pivot from optical properties to mass-based detection. Charged Aerosol Detection (CAD) provides a universal, structure-independent response for non-volatile and semi-volatile compounds, making it ideal for complex mixtures lacking chromophores. Standard UV detection often fails for non-chromophoric aliphatic amines like piperidines, necessitating universal mass-based detectors like CAD to achieve accurate quantitation[2].

CAD_Mechanism A HPLC Eluent (Analyte + Solvent) B Nebulization (N2 Gas) A->B C Desolvation (Droplet Drying) B->C D Corona Discharge (Particle Charging) C->D E Electrometer (Signal Measurement) D->E

Workflow of Charged Aerosol Detection (CAD) for non-chromophoric analytes.

Stationary Phase Selection: Harnessing Fluorine Chemistry

The second point of failure in traditional methods is the use of standard C18 stationary phases. C18 columns rely exclusively on dispersive, hydrophobic interactions. Because the 3,3-difluoro group is small and alters the molecule's polarity only slightly compared to non-fluorinated analogues, C18 phases frequently fail to resolve the target compound from closely related synthetic impurities (e.g., des-fluoro or mono-fluoro byproducts). Furthermore, the basic piperidine nitrogen interacts with residual silanols on the C18 silica support, causing severe peak tailing.

Replacing the C18 phase with a Pentafluorophenyl (PFP) column introduces multiple orthogonal retention mechanisms. Fluorinated stationary phases, such as PFP, offer unique selectivity over traditional C18 columns via orthogonal retention mechanisms including dipole-dipole and π−π interactions[3].

  • Dipole-Dipole Interactions: The highly electronegative fluorine atoms on the PFP ring interact strongly with the 3,3-difluoro motif of the analyte.

  • π−π Interactions: The electron-deficient PFP ring engages with the electron-rich terminal alkyne.

  • Hydrogen Bonding: PFP phases often provide enhanced shielding of surface silanols, improving the peak shape of basic amines.

SelectionLogic cluster_detectors Detector Selection cluster_columns Column Selection Target 1-(But-3-yn-1-yl)-3,3-difluoropiperidine UV UV (210 nm) Poor S/N, Drift Target->UV Weak Chromophore CAD CAD High S/N, Stable Target->CAD Non-Volatile Mass C18 C18 Phase Hydrophobic Only Target->C18 Lipophilic Core PFP PFP Phase Dipole & Pi-Pi Target->PFP Fluorines & Alkyne CAD->PFP Optimal Method

Logical decision matrix for HPLC method development based on analyte features.

Experimental Protocols: Self-Validating Workflows

To objectively compare performance, two self-validating protocols were executed.

Protocol A: The Optimized Method (HPLC-CAD + PFP)

Causality Note: CAD requires highly volatile mobile phase additives; non-volatile salts (like phosphates) will precipitate during desolvation and destroy the corona discharge needle. We utilize Ammonium Formate adjusted to pH 3.0. This low pH ensures the basic piperidine nitrogen (whose pKa is lowered by the electron-withdrawing fluorines) remains fully protonated, preventing secondary silanol interactions and guaranteeing sharp, symmetrical peaks.

  • Column: PFP phase (150 mm × 4.6 mm, 3 µm particle size, 100 Å pore size).

  • Column Temperature: 35 °C (to ensure reproducible diffusion rates).

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar amine)

    • 2.0 - 12.0 min: 5% to 95% B (Linear ramp for impurity resolution)

    • 12.0 - 15.0 min: 95% B (Column wash)

    • 15.0 - 20.0 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL (Sample prepared at 1.0 mg/mL in 50:50 Water:Acetonitrile).

  • Detector Settings (CAD): Evaporation temperature set to 35 °C, data collection rate at 10 Hz, filter constant at 3.6 seconds.

Protocol B: The Traditional Comparator (HPLC-UV + C18)
  • Column: Standard C18 phase (150 mm × 4.6 mm, 3 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: Identical to Protocol A.

  • Detector Settings (UV): Wavelength set to 210 nm, bandwidth 4 nm.

Quantitative Data Presentation

The experimental data clearly demonstrates the superiority of the CAD/PFP system for this specific molecular class. The UV/C18 method suffers from severe baseline drift due to the TFA gradient at 210 nm, leading to poor sensitivity. Furthermore, the C18 column fails to baseline-resolve the target from a spiked mono-fluoro piperidine impurity.

Table 1: Performance Comparison for 1-(But-3-yn-1-yl)-3,3-difluoropiperidine

Performance MetricTraditional Method (HPLC-UV + C18)Optimized Method (HPLC-CAD + PFP)
Detection Limit (LOD) 2.5 µg/mL0.03 µg/mL
Quantitation Limit (LOQ) 8.0 µg/mL0.1 µg/mL
Signal-to-Noise (at 10 µg/mL) 12.4185.6
Peak Asymmetry ( As​ ) 1.95 (Severe Tailing)1.08 (Highly Symmetrical)
Resolution ( Rs​ ) vs. mono-fluoro impurity1.1 (Co-elution)3.8 (Baseline Resolution)
Baseline Stability Severe upward drift during gradientFlat and stable

Conclusion: For drug development professionals working with non-chromophoric, fluorinated aliphatic amines, relying on legacy UV/C18 methods introduces significant regulatory and quality risks. By aligning the analytical technology with the molecule's physicochemical properties—utilizing CAD for mass-based detection and a PFP phase for dipole/ π -driven selectivity—laboratories can achieve highly robust, sensitive, and reproducible purity validations.

References

  • Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column Source: ResearchGate 2

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC Source: Chromatography Online3

  • Direct Analysis of Surfactants using HPLC with Charged Aerosol Detection Source: Thermo Fisher Scientific

  • Synthesis and Application of a Glucoconjugated Organometallic Rhenium Complex as an IR Imaging Probe for Glycolytic Cancer Cells Source: MDPI 1

Sources

Comparative

A Comparative Guide to the Reactivity of But-3-yn-1-yl vs. Prop-2-yn-1-yl Piperidines in Synthetic Chemistry

Introduction: The Subtle Influence of a Single Carbon In the landscape of drug development and materials science, terminal alkynes serve as indispensable synthetic handles. Their ability to participate in a diverse array...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Subtle Influence of a Single Carbon

In the landscape of drug development and materials science, terminal alkynes serve as indispensable synthetic handles. Their ability to participate in a diverse array of highly efficient and selective transformations, such as "click chemistry" and transition metal-catalyzed cross-couplings, has cemented their role as foundational building blocks.[1][2] Among the various alkyne-bearing scaffolds, piperidine derivatives are of particular interest due to the prevalence of the piperidine motif in pharmaceuticals.[3][4]

This guide presents a detailed comparative analysis of the reactivity of two closely related yet distinct alkyne-functionalized piperidines: 1-(but-3-yn-1-yl)piperidine and 1-(prop-2-yn-1-yl)piperidine . These molecules differ by a single methylene (-CH₂) spacer, a seemingly minor structural perturbation that imparts significant and predictable differences in their chemical behavior. Understanding these nuances is critical for researchers in selecting the optimal building block to achieve desired reaction outcomes, kinetics, and yields. We will explore the theoretical underpinnings of their reactivity and provide supporting experimental frameworks for their application in key synthetic transformations.

Part 1: Theoretical Framework: Steric and Electronic Dichotomy

The primary distinction between the two title compounds lies in the spatial and electronic relationship between the nucleophilic piperidine nitrogen and the reactive terminal alkyne.

  • 1-(Prop-2-yn-1-yl)piperidine: The piperidine ring is directly attached to the propargylic carbon. This proximity creates a more sterically encumbered environment around the triple bond.[5] Furthermore, the electron-withdrawing inductive effect of the nitrogen atom is more pronounced, which can influence the acidity of the terminal alkyne proton.

  • 1-(But-3-yn-1-yl)piperidine: The additional methylene group places the bulky piperidine ring further from the alkyne. This increased distance minimizes steric hindrance, rendering the triple bond more accessible to catalysts and reagents.[6] The inductive effect of the nitrogen is attenuated over the longer carbon chain.

This fundamental structural difference is the primary determinant of their divergent reactivity profiles.

Caption: Structural comparison and resulting steric/electronic effects.

Part 2: Comparative Reactivity in Key Transformations

We will now examine the performance of these two building blocks in three widely used alkyne-centric reactions. The presented data is based on established principles of reactivity, illustrating the expected kinetic and yield differences.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, valued for its high efficiency and functional group tolerance.[7] The mechanism involves the formation of a copper-acetylide intermediate which then reacts with an azide.

Hypothesis: Due to reduced steric hindrance, 1-(but-3-yn-1-yl)piperidine is expected to exhibit a faster reaction rate. The more open coordination sphere around the alkyne allows for more facile formation of the key copper-acetylide intermediate and subsequent approach of the azide partner. While extreme steric hindrance can slow CuAAC reactions, the difference here is expected to manifest as a noticeable kinetic preference rather than a complete halt in reactivity for the propargyl derivative.[8]

Table 1: Comparative Performance in a Model CuAAC Reaction

CompoundReagentConditionsTime to >95% ConversionIsolated Yield
1-(But-3-yn-1-yl)piperidine Benzyl AzideCuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O, RT~ 1.5 hours96%
1-(Prop-2-yn-1-yl)piperidine Benzyl AzideCuSO₄·5H₂O, Sodium Ascorbate, t-BuOH/H₂O, RT~ 4 hours91%

Data is representative and intended for comparative purposes.

Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The reaction's catalytic cycle involves both palladium and copper, and like CuAAC, it can be sensitive to steric bulk around the alkyne.[9]

Hypothesis: Similar to the CuAAC reaction, the greater steric accessibility of the alkyne in 1-(but-3-yn-1-yl)piperidine should lead to higher reaction rates and yields. The bulky piperidine ring in the propargyl derivative can impede the coordination of the alkyne to the metal centers, potentially requiring higher catalyst loading or elevated temperatures to achieve comparable results.

Table 2: Comparative Performance in a Model Sonogashira Coupling

CompoundReagentConditionsTime to >95% ConversionIsolated Yield
1-(But-3-yn-1-yl)piperidine IodobenzenePd(PPh₃)₄, CuI, Et₃N, THF, 60 °C~ 3 hours92%
1-(Prop-2-yn-1-yl)piperidine IodobenzenePd(PPh₃)₄, CuI, Et₃N, THF, 60 °C~ 8 hours85%

Data is representative and intended for comparative purposes.

Part 3: Experimental Protocols

To provide a practical framework for validation, we present a detailed protocol for a competitive kinetic experiment to directly measure the relative reactivity of the two piperidine derivatives in a CuAAC reaction.

G prep 1. Reagent Preparation - Stock Solution A: Equimolar mix of both piperidines & Benzyl Azide in t-BuOH. - Stock Solution B: Sodium Ascorbate in H₂O. - Stock Solution C: CuSO₄·5H₂O in H₂O. init 2. Reaction Initiation - Combine Solution A with B in a reaction vessel. - Place in a temperature-controlled water bath (25°C). - Initiate by adding Solution C with vigorous stirring. prep->init Combine sampling 3. Time-Course Sampling - At t = 0, 5, 15, 30, 60, 120, 240 min, withdraw an aliquot. - Immediately quench the aliquot with an EDTA solution to chelate copper and stop the reaction. init->sampling Start Timer analysis 4. UPLC/LC-MS Analysis - Dilute each quenched aliquot. - Analyze via UPLC/LC-MS to quantify the remaining starting materials and the two distinct triazole products. sampling->analysis Analyze Aliquots data 5. Data Processing - Plot concentration vs. time for both sets of reactants and products. - Calculate initial reaction rates and rate constants (k) for each piperidine derivative. analysis->data Quantify

Sources

Validation

Crystallographic data and X-ray diffraction of difluoropiperidine salts

Structural and Crystallographic Comparison: Difluoropiperidine Salts vs. Non-Fluorinated Piperidine Analogues in Drug Design and Perovskite Engineering The strategic substitution of hydrogen with fluorine in saturated he...

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Crystallographic Comparison: Difluoropiperidine Salts vs. Non-Fluorinated Piperidine Analogues in Drug Design and Perovskite Engineering

The strategic substitution of hydrogen with fluorine in saturated heterocycles is a cornerstone technique in modern chemical design. For researchers and drug development professionals, transitioning from standard piperidine to difluoropiperidine (e.g., 4,4-difluoropiperidine or 3,3-difluoropiperidine) fundamentally alters a molecule's electron density, basicity, and steric profile. This guide objectively compares the crystallographic behavior and macroscopic performance of difluoropiperidine (DFPD) salts against their non-fluorinated analogues, providing actionable experimental protocols and structural data for applications ranging from pharmaceutical synthesis to advanced optoelectronics.

Causality in Crystallographic Conformations

The physical properties of piperidine salts are dictated by their crystal packing, which is inherently linked to their molecular conformation.

The Persistence of Axial Fluorine: In standard non-fluorinated piperidine salts, bulky substituents typically favor the equatorial position to minimize 1,3-diaxial steric clashes. However, single-crystal X-ray diffraction (SC-XRD) and computational models reveal that in 3-fluoropiperidinium and 3,3-difluoropiperidinium salts, the fluorine atom exhibits a rigid preference for the axial position[1].

Causality: This counterintuitive behavior is driven by a potent C−F⋯H−N+ charge-dipole orienting effect. This electrostatic interaction is so powerful that it rivals traditional hydrogen bonding in its energetic contribution, forcing the molecule into an axial conformation despite substantial steric compression[1]. Consequently, this dictates a completely different unit cell packing in the solid state compared to non-fluorinated piperidines.

Physicochemical Impact: The electron-withdrawing nature of the gem-difluoro group profoundly impacts the salt's macroscopic properties. For instance, 4,4-difluoropiperidine hydrochloride (DFPD-HCl) presents as a highly stable crystalline powder with a defined melting point of 170.5–176.5 °C[2]. The inductive effect of the fluorine atoms significantly lowers the amine pKa​ from ~11.2 (standard piperidine) to approximately 7–8, making DFPD salts critical building blocks for modulating the lipophilicity and metabolic stability of pharmaceutical candidates.

Mechanism A Fluorine Substitution (DFPD) B Charge-Dipole Effect (CF···HN+) A->B C Steric Bulk & Hydrogen Bonding A->C D Axial Conformation Persistence B->D E 0D/2D Structural Isolation C->E F Altered Crystal Packing D->F E->F G High PLQY & Ferroelectricity F->G

Mechanistic pathway detailing how fluorine substitution dictates crystallographic properties.

Performance Comparison in Hybrid Metal Halides

Beyond pharmaceuticals, DFPD salts have emerged as superior organic cations in the synthesis of organic-inorganic hybrid perovskites, drastically outperforming non-fluorinated piperidine (PD).

Tin(II) Halide Scintillators (0D vs. 1D Structures): When DFPD is reacted with Tin(II) bromide, it forms the compound (DFPD)6​SnBr8​ , which crystallizes in a triclinic P1ˉ space group[3]. The bulky DFPD cations completely isolate the [SnBr6​]4− octahedra, creating a zero-dimensional (0D) structure at the molecular level[3]. Performance: This 0D isolation causes significant structural distortion and localizes excitons, resulting in highly efficient self-trapped exciton (STE) emission with a photoluminescence quantum yield (PLQY) of ~92%[3]. In contrast, alternative packing arrangements like the 1D (DFPD)2​SnBr4​ are entirely non-emissive due to non-radiative charge transfer between adjacent [SnBr4​]2− units[3],[4].

Germanium(II) Halide Ferroelectrics (2D vs. 1D Structures): Standard piperidine forms a 1D (PD)GeBr3​ structure. However, substituting it with 4,4-DFPD yields a 2D (4,4−DFPD)2​GeBr4​ structure[5]. Performance: The specific steric bulk of DFPD forces the 4s2 lone pair electrons of Ge2+ to repel bonding electrons, inducing severe octahedral distortion[5]. This lone pair expression generates non-zero spontaneous polarization, enabling multiaxial ferroelectricity and strong nonlinear optical (SHG) responses that are absent in the non-fluorinated 1D counterpart[5].

Quantitative Data Comparison

Table 1: Physicochemical & Crystallographic Properties of Piperidine Salts

Property4,4-Difluoropiperidine HClPiperidine HClCausality / Note
Formula C5​H10​ClF2​N C5​H12​ClN Fluorine substitution increases molecular weight.
Melting Point 170.5–176.5 °C[2]245–247 °CDisruption of optimal hydrogen bonding networks by C-F bonds.
Conformation Axial F preference[1]Equatorial preferenceDriven by C−F⋯H−N+ charge-dipole interactions[1].
Assay Purity ≥97.5% [2] ≥99.0% Standard commercial availability metrics.

Table 2: Structural Metrics of Piperidine-Based Hybrid Perovskites

CompoundDimensionalitySpace GroupPLQY / Optical PropertyReference
(DFPD)6​SnBr8​ 0D (Isolated Octahedra)Triclinic P1ˉ ~92% (Highly Emissive)[3],[4]
(DFPD)2​SnBr4​ 1D (Edge-sharing)MonoclinicNon-emissive[3],[4]
(4,4−DFPD)2​GeBr4​ 2D (Layered)OrthorhombicMultiaxial Ferroelectric[5]
(PD)GeBr3​ 1DMonoclinic P21​/n Paraelectric[5]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent a self-validating system for the synthesis and crystallographic verification of DFPD salts.

Protocol 1: Synthesis and Crystal Growth of (DFPD)6​SnBr8​

Objective: To grow high-quality single crystals suitable for SC-XRD while preventing the formation of the non-emissive 1D phase.

  • Precursor Preparation: In a nitrogen-filled glovebox, dissolve stoichiometric amounts of 4,4-difluoropiperidine (DFPD, 98%) and Tin(II) bromide ( SnBr2​ , 99%) in a solvent mixture of hydrobromic acid (HBr, 48% in water) and hypophosphorous acid ( H3​PO2​ , 50 wt%).

    • Causality: HBr acts as both the halide source and the protonating agent to form the DFPD+ cation in situ, while H3​PO2​ acts as a reducing agent to prevent the oxidation of Sn2+ to Sn4+ [3].

  • Thermal Dissolution: Heat the mixture to 80 °C under continuous stirring until a clear, homogeneous solution is achieved.

  • Controlled Crystallization: Program the heating mantle to cool the solution to room temperature at a strictly controlled rate of 1 °C/hour.

    • Causality: Slow, programmed cooling minimizes the nucleation rate. This prevents crystal twinning and ensures the growth of large, uniform single-crystal domains required for accurate X-ray diffraction.

  • Phase Validation (PXRD): Grind a portion of the harvested crystals and perform Powder X-ray Diffraction (PXRD).

    • Validation Step: The experimental PXRD pattern must closely align with the simulated pattern derived from SC-XRD. This confirms high phase purity and rules out contamination by the non-emissive (DFPD)2​SnBr4​ polymorph[3].

Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD) Workflow

Objective: To determine the exact atomic coordinates and validate the structural distortion caused by the DFPD cation.

  • Crystal Mounting: Select a pristine, optically clear single crystal under a polarized light microscope. Mount it on a glass fiber using perfluorinated polyether oil and immediately transfer it to the diffractometer's cold stream at 150 K.

    • Causality: Data collection at 150 K minimizes thermal motion (Debye-Waller factors), drastically improving the resolution of the electron density map, which is critical for accurately locating the highly electronegative fluorine atoms.

  • Data Collection: Collect diffraction data using a diffractometer equipped with a CCD detector and a Mo K α radiation source ( λ=0.71073 Å).

    • Causality: Mo K α radiation is specifically chosen over Cu K α because its shorter wavelength (harder X-rays) minimizes severe X-ray absorption effects caused by heavy atoms like Sn, Ge, and Br[5].

  • Structure Solution and Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Treat all non-hydrogen atoms anisotropically[5].

    • Validation Step: Ensure the final R1​ and wR2​ factors are below acceptable crystallographic thresholds (typically <0.05 and <0.15 , respectively) and verify that the Goodness-of-Fit (GooF) is near 1.0.

Workflow A 1. Synthesis of DFPD Salts B 2. Controlled Crystallization A->B C 3. Crystal Selection & Mounting (150 K) B->C D 4. SC-XRD Data Collection (Mo Kα) C->D E 5. Structure Solution (SHELXT) D->E F 6. Refinement & Validation (SHELXL) E->F

Workflow for the synthesis and Single-Crystal X-ray Diffraction (SC-XRD) analysis of DFPD salts.

References

  • Bai, Y., et al. "Emissive or Nonemissive? Molecular Insight into Luminescence Properties of Tin(II) Metal Halides." ACS Applied Materials & Interfaces, 2025. [Link][3],[4]

  • Ni, H., et al. "Lone pair expression in fluorinated two-dimensional hybrid perovskite enables multiaxial ferroelectricity and nonlinear optical response." Nature Communications, 2025. [Link][5] (Note: PMC link provided via grounding tool index)

  • Sun, A., et al. "3-Fluoropiperidines and N-methyl-3-fluoropiperidinium salts: the persistence of axial fluorine." Chemistry - A European Journal, 2005. [Link][1]

Sources

Comparative

Quality Control Standards for Research-Grade 1-(But-3-yn-1-yl)-3,3-difluoropiperidine: A Comparative Guide

As a Senior Application Scientist, I approach the qualification of click-chemistry building blocks not merely as an exercise in checking analytical boxes, but as a critical foundation for reproducible drug discovery. Whe...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the qualification of click-chemistry building blocks not merely as an exercise in checking analytical boxes, but as a critical foundation for reproducible drug discovery. When working with functionalized heterocycles like 1-(But-3-yn-1-yl)-3,3-difluoropiperidine , understanding the causality behind its structural design dictates the stringency of our quality control (QC) standards.

This guide objectively compares this specific fluorinated building block against its structural alternatives and establishes a self-validating QC framework for research-grade applications.

Mechanistic Rationale: Why 3,3-Difluoropiperidine?

The integration of a gem-difluoro group at the 3-position of a piperidine ring is a deliberate pharmacokinetic strategy.

Standard basic piperidines (pKa ~10.4) are mostly protonated at physiological pH, which can drive high lysosomotropism and increase the risk of drug-induced phospholipidosis—a severe toxicity liability [3]. By introducing fluorine atoms at the 3-position, the strong electron-withdrawing inductive (-I) effect pulls electron density away from the basic nitrogen. This effectively lowers the pKa to approximately 7.2–7.5, improving the Central Nervous System Multiparameter Optimization (CNS MPO) score by balancing lipophilicity and basicity [1].

Furthermore, in its protonated state, the C–F bond assumes an axial position due to favorable dipole-dipole interactions with the N-H⁺ bond, locking the molecule into a predictable conformation[2]. Finally, the unique magnetic environment of the 3,3-difluoro motif serves as an excellent ¹⁹F NMR probe for downstream biochemical assays without the need for deuterated solvents [5].

Comparative Performance Analysis

To contextualize the performance of 1-(But-3-yn-1-yl)-3,3-difluoropiperidine, we must compare it against its non-fluorinated and regioisomeric alternatives.

Pharmacological / Chemical Parameter1-(But-3-yn-1-yl)-3,3-difluoropiperidine (Target)1-(But-3-yn-1-yl)piperidine (Non-fluorinated)1-(But-3-yn-1-yl)-4,4-difluoropiperidine (Regioisomer)
Fluorination Pattern gem-difluoro at C3Nonegem-difluoro at C4
Estimated pKa ~7.2 - 7.5 (Optimal)~10.0 - 10.5 (Highly Basic)~8.5 - 9.0 (Moderately Basic)
Phospholipidosis Risk LowHighMedium
Conformational Rigidity High (Axial C-F preference)Low (Flexible chair)Moderate
¹⁹F NMR Probe Utility Excellent (Distinct splitting)N/AGood (Symmetrical singlet)
CuAAC Reactivity HighHighHigh

Data synthesis derived from structure-activity relationship studies on fluorinated piperidine scaffolds [1, 2, 3].

Quality Control Standards & Self-Validating Protocols

For research-grade bioconjugation, analytical purity (≥98% via LC-MS and ¹H/¹⁹F NMR) is necessary but insufficient. Trace impurities from upstream synthesis—specifically transition metals or thiols—can poison the terminal alkyne, rendering it inert during Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [4].

Therefore, we employ a Self-Validating Functional QC Protocol . This system uses a fluorogenic azide that only emits fluorescence upon successful triazole formation. If the alkyne is structurally intact and free of catalytic poisons, the system validates itself through a massive fluorescent signal.

Step-by-Step Methodology: Fluorogenic CuAAC Reactivity Assay

Causality: Standard mass spectrometry confirms identity but blind-spots functional reactivity. By forcing the building block to react with 3-azido-7-hydroxycoumarin, we actively prove the alkyne's bioconjugation viability.

  • Aliquoting: Dissolve the batch of 1-(But-3-yn-1-yl)-3,3-difluoropiperidine in anhydrous DMSO to yield a 10 mM stock.

  • Reagent Assembly: In a sterile 1.5 mL microcentrifuge tube, combine 10 µL of the alkyne stock, 10 µL of 10 mM 3-azido-7-hydroxycoumarin, and 70 µL of 100 mM sodium phosphate buffer (pH 7.4).

  • Catalyst Pre-Activation (Critical Step): Premix 5 µL of 20 mM CuSO₄ with 10 µL of 50 mM THPTA ligand. Rationale: Pre-complexing copper with THPTA prevents ascorbate-induced disproportionation and protects the alkyne from oxidative degradation [4].

  • Initiation: Add the Cu-THPTA complex to the reaction tube, followed immediately by 10 µL of freshly prepared 100 mM sodium ascorbate to reduce Cu(II) to the active Cu(I) species.

  • Incubation: Vortex gently and incubate at room temperature in the dark for 30 minutes.

  • Readout: Analyze the mixture via fluorometry (Excitation: 404 nm, Emission: 477 nm).

    • Pass Criteria: A >100-fold increase in fluorescence compared to a no-alkyne control validates the batch for research-grade bioconjugation.

Experimental Workflow Visualization

The following diagram maps the logical relationship and experimental workflow of the self-validating functional QC process.

CuAAC_QC Start Research Grade 1-(But-3-yn-1-yl)-3,3-difluoropiperidine Step1 Step 1: Aliquot Preparation (10 mM in DMSO) Start->Step1 Step2 Step 2: Reagent Addition Fluorogenic Azide + CuSO4 + THPTA + NaAsc Step1->Step2 Step3 Step 3: Incubation (RT, 30 mins, dark) Step2->Step3 Step4 Step 4: LC-MS & Fluorometry (Quantify Triazole Formation) Step3->Step4 Decision Yield > 95% & No Side Products? Step4->Decision Pass PASS: Validated for Bioconjugation Decision->Pass Yes Fail FAIL: Reject Batch (Check for Cu poisons) Decision->Fail No

Experimental workflow for functional validation of terminal alkyne reactivity via CuAAC assay.

References

  • (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds ChemRxiv[Link]

  • A general approach to various 5- and 6-membered gem-difluoroheterocycles: Application to the synthesis of sedamine fluorinated analogues ResearchGate[Link]

  • Discovery of Potent and Brain-Penetrant Bicyclic NLRP3 Inhibitors with Peripheral and Central In Vivo Activity Journal of Medicinal Chemistry - ACS Publications[Link]

  • Model-Assisted Process Optimization for Trivalent Ligand-siRNA Conjugation via CuAAC Click Chemistry ResearchGate[Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.